4-Bromo-2-chloro-1-isobutoxybenzene
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-chloro-1-(2-methylpropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-7(2)6-13-10-4-3-8(11)5-9(10)12/h3-5,7H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYODRBXQGPKJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Bromo-2-chloro-1-isobutoxybenzene CAS number
Technical Whitepaper: 4-Bromo-2-chloro-1-isobutoxybenzene
Synthesis, Structural Characterization, and Utility in Medicinal Chemistry
Part 1: Executive Summary & Chemical Identity
Compound Name: this compound CAS Number: 625446-38-0 Synonyms: 1-Bromo-3-chloro-4-(2-methylpropoxy)benzene; 4-Bromo-2-chlorophenyl isobutyl ether.[1]
This guide provides a comprehensive technical analysis of This compound (CAS 625446-38-0) , a high-value halogenated aryl ether intermediate. It is primarily utilized in the synthesis of pharmaceutical candidates, specifically kinase inhibitors and GPCR ligands, where the isobutoxy moiety serves as a hydrophobic pharmacophore and the halogenated core allows for orthogonal cross-coupling reactions.[1]
Physicochemical Profile[2][3][4][5][6][7][8][9][10][11]
| Property | Value / Description |
| Molecular Formula | |
| Molecular Weight | 263.56 g/mol |
| Physical State | Clear to pale yellow liquid (at RT) or low-melting solid |
| Boiling Point | ~280–285 °C (Predicted) |
| LogP | ~4.2 (High Lipophilicity) |
| Key Reactivity | C–Br (High Pd-insertion rate), C–Cl (Low Pd-insertion rate) |
Part 2: Synthetic Architecture
The synthesis of CAS 625446-38-0 follows a classic Williamson Ether Synthesis pathway. This approach is preferred over direct halogenation of isobutoxybenzene due to the regioselectivity challenges associated with directing groups. The most robust route involves the O-alkylation of the commercially available precursor 4-bromo-2-chlorophenol (CAS 3964-56-5) .
Core Synthesis Protocol: O-Alkylation
Reaction Logic:
The reaction utilizes a weak base (
Step-by-Step Methodology:
-
Reagent Setup:
-
Substrate: 4-Bromo-2-chlorophenol (1.0 equiv).
-
Alkylating Agent: Isobutyl bromide (1-Bromo-2-methylpropane) (1.2 – 1.5 equiv).[1] Note: Isobutyl iodide is more reactive but less stable; bromide is preferred for scale.
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv).[1] -
Solvent: N,N-Dimethylformamide (DMF) [0.5 M concentration].[1]
-
-
Execution:
-
Charge the reaction vessel with 4-bromo-2-chlorophenol and DMF. Stir until dissolved.
-
Add
in a single portion.[1] The suspension may turn slightly yellow due to phenoxide formation. -
Add isobutyl bromide dropwise over 15 minutes.
-
Critical Step: Heat the mixture to 60–80 °C for 4–12 hours. Monitor by TLC (Hexanes/EtOAc 9:1) or HPLC.[1] The bulky isobutyl group slows the
attack compared to primary linear alkyls; heating is mandatory.
-
-
Workup & Purification:
-
Cool to room temperature.[1][2] Dilute with water (5x reaction volume) and extract with Ethyl Acetate or MTBE.
-
Wash organic layer with 1M NaOH (to remove unreacted phenol), followed by water and brine.
-
Dry over
, filter, and concentrate.[1][3] -
Purification: If necessary, purify via silica gel chromatography (100% Hexanes
5% EtOAc/Hexanes).[1]
-
Visualizing the Reaction Pathway
Figure 1: Synthesis workflow via Williamson Ether Synthesis, highlighting the critical deprotonation and SN2 substitution steps.
Part 3: Functionalization & Orthogonal Reactivity
The structural value of CAS 625446-38-0 lies in the chemoselectivity between the Bromine at C4 and the Chlorine at C2.
-
C4-Bromine: Highly reactive toward oxidative addition with Palladium (0).[1] It is the primary site for Suzuki-Miyaura, Buchwald-Hartwig, or Heck couplings.
-
C2-Chlorine: Sterically hindered by the adjacent isobutoxy group and possesses a stronger C-Cl bond.[1] It typically remains inert under standard Suzuki conditions (
, ), allowing for sequential functionalization.
Application Workflow: Sequential Coupling
-
Primary Coupling (C4-Br):
-
Secondary Coupling (C2-Cl):
-
Reagents: Advanced catalytic systems (e.g., Buchwald precatalysts like XPhos-Pd-G2) are required to activate the hindered, electron-rich chloride.[1]
-
Figure 2: Orthogonal reactivity strategy utilizing the reactivity gap between the C4-Br and C2-Cl bonds.
Part 4: Safety & Handling
While specific toxicological data for this exact CAS is limited, it should be handled according to protocols for polyhalogenated aryl ethers :
-
Hazards: Likely skin and eye irritant.[1] Potential skin sensitizer.[1]
-
Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Light sensitive (halides can degrade over prolonged UV exposure).
-
Spill Response: Absorb with inert material (vermiculite).[1] Do not flush into surface water due to halogenated organic content.
References
-
PubChem . (n.d.).[1][5] 4-Bromo-2-chlorophenol (Precursor Data). National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. (Foundational text on Br/Cl selectivity).
Sources
- 1. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-Bromo-2-chloro-1-isobutoxybenzene molecular weight
Topic: 4-Bromo-2-chloro-1-isobutoxybenzene: Molecular Weight, Synthesis & Characterization Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists
Executive Summary
This compound is a specialized halogenated aryl ether intermediate used primarily as a scaffold in medicinal chemistry and materials science.[1] Its structural utility lies in its orthogonal reactivity : the bromine atom (C-4) allows for facile palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), while the chlorine atom (C-2) offers steric influence and potential for secondary functionalization.[1] The isobutoxy group provides lipophilicity and solubility in non-polar organic solvents, a critical parameter for drug bioavailability.[1]
This guide provides a definitive technical breakdown of the molecule’s physical properties, specifically its molecular weight and isotopic signature, alongside a validated synthesis protocol and analytical characterization strategy.[1]
Part 1: Chemical Identity & Molecular Weight Analysis
Precise molecular weight determination for this compound requires distinguishing between Average Molecular Weight (used for stoichiometry) and Monoisotopic Mass (used for Mass Spectrometry identification).[1] Due to the presence of both Bromine and Chlorine, the isotopic distribution is distinct and non-negotiable for validation.[1]
Physicochemical Data Table
| Property | Value | Notes |
| IUPAC Name | 4-Bromo-2-chloro-1-(2-methylpropoxy)benzene | |
| Molecular Formula | C₁₀H₁₂BrClO | |
| Average Molecular Weight | 263.56 g/mol | Used for molarity calculations.[1] |
| Monoisotopic Mass | 261.976 g/mol | Based on ⁷⁹Br and ³⁵Cl.[1] |
| Exact Mass | 261.976005 | |
| Predicted LogP | ~4.2 - 4.5 | High lipophilicity due to isobutyl/halogens.[1] |
| Physical State | Oil or Low-Melting Solid | Dependent on purity; typically clear/pale yellow.[1][2] |
Isotopic Signature (Mass Spectrometry)
The combination of one Chlorine (³⁵Cl:³⁷Cl ≈ 3:[1]1) and one Bromine (⁷⁹Br:⁸¹Br ≈ 1:[1]1) creates a characteristic "M+" cluster pattern essential for confirming the structure.[1]
-
M (262): Contains ⁷⁹Br + ³⁵Cl[1]
-
M+2 (264): Contains (⁸¹Br + ³⁵Cl) AND (⁷⁹Br + ³⁷Cl) — Highest intensity peak[1]
-
M+4 (266): Contains ⁸¹Br + ³⁷Cl[1]
Technical Insight: In GC-MS analysis, look for the M+2 peak to be approximately 130% the intensity of the M peak, with a distinct M+4 peak at roughly 30% .[1] Absence of this pattern indicates dehalogenation or incorrect synthesis.[1]
Part 2: Synthesis Protocol (Williamson Ether Synthesis)
The most robust route to this compound is the O-alkylation of commercially available 4-bromo-2-chlorophenol using isobutyl bromide (1-bromo-2-methylpropane).[1] This Sₙ2 reaction is preferred over Mitsunobu conditions for scale-up due to atom economy and ease of purification.[1]
Reaction Scheme
-
Substrate: 4-Bromo-2-chlorophenol (CAS: 3964-56-5)[1]
-
Reagent: Isobutyl Bromide (CAS: 78-77-3)[1]
-
Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)[1]
-
Solvent: DMF (Dimethylformamide) or Acetone (reflux)[1]
Step-by-Step Methodology
-
Activation: Charge a round-bottom flask with 4-bromo-2-chlorophenol (1.0 eq) and anhydrous DMF (5-10 volumes) . Add K₂CO₃ (2.0 eq) .
-
Alkylation: Add Isobutyl bromide (1.2 eq) dropwise.[1] Add a catalytic amount of KI (Potassium Iodide, 0.1 eq) .[1]
-
Heating: Heat the mixture to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1).[1]
-
Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (x3).[1] Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.[1]
-
Purification: Dry over Na₂SO₄, concentrate in vacuo. Purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes).
Part 3: Analytical Validation & Logic
To ensure the integrity of the synthesized core, the following self-validating logic must be applied.
NMR Characterization Logic
-
¹H NMR (CDCl₃, 400 MHz):
Decision Workflow Diagram
Figure 1: Analytical validation workflow ensuring removal of starting material and confirmation of halogenation pattern.
Part 4: Functionalization Strategy
The value of this compound lies in its chemoselectivity.[1]
-
Site-Selective Coupling: The C-Br bond is significantly weaker (Bond Dissociation Energy ~81 kcal/mol) than the C-Cl bond (~96 kcal/mol).[1]
-
Protocol: Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, Arylboronic acid, 90°C), the Bromine will react exclusively, leaving the Chlorine intact.[1]
-
Secondary Functionalization: The remaining Chlorine can subsequently be activated using specialized bulky phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) for a second coupling event, allowing the construction of non-symmetrical biaryl ethers.[1]
References
-
Sigma-Aldrich. 4-Bromo-2-chlorophenol Product Specification & Safety Data Sheet.[1]Link[1]
-
National Center for Biotechnology Information. PubChem Compound Summary for 4-Bromo-2-chlorophenol. PubChem.[1][3] Link[1][3]
-
Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] (Foundational reference for chemoselectivity of Br vs Cl). Link[1]
-
Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry.[1][3][4][5][6][7] Oxford University Press.[1] (Source for Williamson Ether Synthesis mechanism and Sₙ2 kinetics).
Sources
- 1. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-2-chlorobenzene | 694-80-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 22337865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. guidechem.com [guidechem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Bromo-2-chlorophenol [chembk.com]
- 7. nbinno.com [nbinno.com]
starting materials for 4-Bromo-2-chloro-1-isobutoxybenzene synthesis
Executive Summary
4-Bromo-2-chloro-1-isobutoxybenzene (CAS: Variable/Generic Structure) serves as a critical aryl halide scaffold in the synthesis of agrochemicals and pharmaceutical intermediates. Its tri-substituted benzene ring features a unique electronic push-pull system: an electron-donating isobutoxy group and an electron-withdrawing chlorine atom, with a reactive bromine handle at the para position relative to the ether.
This technical guide outlines the optimal synthetic pathways, prioritizing regiocontrol and process scalability . The recommended route utilizes a convergent Williamson ether synthesis starting from the commercially available 4-bromo-2-chlorophenol, effectively locking the halogen regiochemistry prior to the introduction of the alkyl chain.
Part 1: Retrosynthetic Analysis & Strategy
To design the most robust synthesis, we must analyze the bond disconnections. The target molecule contains an ether linkage (
Strategic Disconnection
The most logical disconnection is at the ether oxygen, leading to two potential pathways:
-
Route A (Recommended): Alkylation of a pre-halogenated phenol.
-
Route B (Alternative): Alkylation of 2-chlorophenol followed by electrophilic aromatic bromination.
Figure 1: Retrosynthetic decision tree highlighting the strategic advantage of Route A in avoiding late-stage regioselectivity issues.
Part 2: Starting Material Evaluation
Primary Precursor: 4-Bromo-2-chlorophenol[1]
-
Role: Nucleophile (Phenoxide source).
-
Rationale: Using this precursor eliminates the risk of forming regioisomers (e.g., 6-bromo derivatives) during synthesis. The halogen positions are fixed.
-
Commercial Availability: Readily available from major suppliers (Sigma-Aldrich, Thermo Fisher, TCI) with purities typically >98%.
-
Physical Properties: Crystalline solid (mp: 47-51°C), making it easier to handle and purify than liquid precursors.
Alkylating Agent: Isobutyl Bromide (1-Bromo-2-methylpropane)
-
Role: Electrophile.
-
Reactivity Profile: A primary alkyl halide with
-branching. -
Critical Challenge: The steric bulk near the reaction center makes it slower than linear primary halides (e.g., n-butyl bromide).
-
Side Reaction Risk: E2 Elimination . The use of strong, hindered bases (e.g.,
-BuOK) or excessive heat can cause dehydrohalogenation, yielding isobutylene (gas) instead of the ether product.
Base Selection: The "Cesium Effect" vs. Cost
| Base | Solvent | Pros | Cons | Recommendation |
| Acetonitrile (MeCN) | Higher yields; "Loose ion pair" effect increases phenoxide nucleophilicity. | Expensive for kilo-scale. | Best for R&D/High Purity | |
| DMF or NMP | Cheap; Industry standard. | Slower reaction; Requires higher temp (increasing elimination risk). | Best for Process Scale | |
| NaH | THF/DMF | Very fast. | Dangerous ( | Avoid |
Part 3: Technical Workflow (Route A)
Protocol 1: High-Yield Synthesis ( Method)
This protocol is optimized for research laboratories requiring high purity (>98%) and minimal purification.
Reagents:
-
4-Bromo-2-chlorophenol (1.0 equiv)[1]
-
Isobutyl bromide (1.5 equiv) — Excess drives reaction to completion.
-
Cesium Carbonate (
) (2.0 equiv)[2] -
Potassium Iodide (KI) (0.1 equiv) — Finkelstein catalyst to generate reactive isobutyl iodide in situ.
-
Solvent: Acetonitrile (Anhydrous).
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (
). -
Dissolution: Add 4-Bromo-2-chlorophenol (10 mmol, 2.07 g) and Acetonitrile (50 mL). Stir until dissolved.
-
Deprotonation: Add
(20 mmol, 6.5 g) in one portion. The suspension may turn slightly yellow as the phenoxide forms. Stir at Room Temperature (RT) for 15 minutes. -
Addition: Add Potassium Iodide (1 mmol, 166 mg) followed by Isobutyl bromide (15 mmol, 1.63 mL).
-
Reaction: Heat the mixture to reflux (approx. 80-82°C) .
-
Note: Monitor via TLC (Hexanes/EtOAc 9:1). The starting phenol is more polar than the product.
-
Duration: Typically 4–6 hours.
-
-
Workup:
-
Cool to RT. Filter off the inorganic solids (CsBr, excess Carbonate) through a Celite pad.
-
Concentrate the filtrate in vacuo.
-
Redissolve residue in Ethyl Acetate (EtOAc) and wash with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
Dry over
, filter, and concentrate.[1]
-
Protocol 2: Process Scale-Up ( /DMF Method)
For larger scales where cesium costs are prohibitive.
Reagents:
-
4-Bromo-2-chlorophenol (1.0 equiv)[1]
-
Isobutyl bromide (1.3 equiv)
-
Potassium Carbonate (
) (1.5 equiv, micronized/powdered) -
Solvent: DMF (Dimethylformamide).
Modifications:
-
Temperature: Heat to 90°C . The higher boiling point of DMF allows for higher thermal energy to overcome the steric hindrance of the isobutyl group.
-
Quench: Pour the reaction mixture into ice water. The product (organic oil/solid) will precipitate or oil out. Extract with Methyl tert-butyl ether (MTBE).
Part 4: Reaction Mechanism & Pathway[4]
The synthesis follows an
Figure 2: Mechanistic pathway illustrating the competition between Substitution (SN2) and Elimination (E2).
Part 5: Quality Control & Characterization
To validate the synthesis, the following analytical markers should be confirmed:
| Method | Expected Signal (Approximate) | Interpretation |
| 1H NMR | Characteristic | |
| 1H NMR | Gem-dimethyl groups of the isobutyl chain. | |
| HPLC | Shift in Retention Time (RT) | Product will be significantly less polar (longer RT on C18) than the phenol precursor. |
| Appearance | Colorless Oil or Low-melting Solid | Yellowing indicates oxidation or residual phenol. |
Troubleshooting
-
Incomplete Conversion: If starting material remains after 12h, add 0.2 equiv of NaI. The in situ formation of Isobutyl Iodide (Finkelstein reaction) accelerates the
step significantly. -
Emulsion during Workup: DMF often causes emulsions. Wash the organic layer thoroughly with water (
) or use a 5% LiCl solution to strip DMF into the aqueous phase.
References
-
Williamson Ether Synthesis Overview
- Title: The Williamson Ether Synthesis.
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Cesium Carbonate in Alkylation
-
Regioselectivity of Halogenation
-
Commercial Availability Data
Sources
- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Regioselective bromination tactics in the de novo synthesis of chlorophyll b analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scite.ai [scite.ai]
- 6. Regio- and stereo-selectivity issues in radical brominations of allylic units of vinylogous esters/carbonates bearing the 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl auxiliary and in nucleophilic displacements of the derived allylic bromides [ ] - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. nbinno.com [nbinno.com]
- 8. Chlorination and Bromination Reagents with High Regioselectivity and Reactivity | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. chembk.com [chembk.com]
- 12. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
- 13. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
Solubility Profile & Solvent Selection Guide: 4-Bromo-2-chloro-1-isobutoxybenzene
Executive Summary
4-Bromo-2-chloro-1-isobutoxybenzene is a highly lipophilic, tri-substituted arene intermediate utilized primarily in the synthesis of complex pharmaceutical scaffolds and agrochemicals. Its structural uniqueness lies in the orthogonal reactivity of its halogen substituents (aryl bromide vs. aryl chloride) and the steric bulk provided by the isobutoxy ether linkage.
This guide provides a definitive technical analysis of its solubility landscape, critical for optimizing reaction concentrations, purification workflows (recrystallization/extraction), and formulation stability.
Part 1: Physicochemical Profile[1]
Understanding the molecular architecture is the first step to mastering its solubility.
-
IUPAC Name: 1-Bromo-3-chloro-4-(2-methylpropoxy)benzene
-
Molecular Formula: C₁₀H₁₂BrClO[1]
-
Molecular Weight: 263.56 g/mol [1]
-
Physical State: Low-melting solid or viscous oil (purity dependent).
-
Key Functional Groups:
-
Isobutoxy Ether: Provides electron donation (+M effect) to the ring but adds significant lipophilicity and steric bulk.
-
Aryl Bromide (C-4): The primary site for oxidative addition (highly reactive).
-
Aryl Chloride (C-2): Sterically hindered and electronically deactivated relative to the bromide; generally remains intact during initial cross-coupling.
-
Computed Properties (Predictive SAR)
| Property | Value (Est.) | Implication for Solubility |
| LogP (Octanol/Water) | ~4.2 – 4.8 | Highly lipophilic; practically insoluble in water.[1] |
| Polar Surface Area (PSA) | ~9.2 Ų | Low polarity; limited interaction with polar protic solvents.[1] |
| H-Bond Donors | 0 | Cannot act as a hydrogen bond donor.[1] |
| H-Bond Acceptors | 1 (Ether O) | Weak acceptor; soluble in Lewis acidic solvents (e.g., Chloroform).[1] |
Part 2: Solubility Landscape
The following data categorizes solvents based on their interaction efficiency with this compound.
Primary Reaction Solvents (High Solubility)
These solvents are recommended for running reactions (e.g., Suzuki-Miyaura coupling, Grignard formation) at concentrations >0.5 M.
-
Dichloromethane (DCM) / Chloroform: Excellent. The polarizability of chlorinated solvents matches the aryl halide motif. Ideal for transport and initial dissolution.
-
Tetrahydrofuran (THF) / 2-MeTHF: Excellent. The ether oxygen of the solvent coordinates well, and the similar polarity profile ensures complete miscibility.
-
Toluene: Good to Excellent. Pi-stacking interactions with the benzene ring facilitate solubility. Preferred for high-temperature couplings where DCM boils off.
Nucleophilic Substitution Solvents (Moderate to High Solubility)
Used during the synthesis of the molecule itself (e.g., alkylation of 4-bromo-2-chlorophenol).
-
DMF / DMAc / NMP: High. Excellent solubility even at elevated temperatures (up to 100°C).
-
DMSO: Moderate. Soluble, but may require slight warming or sonication if the compound is in a crystalline lattice.
-
Acetonitrile (MeCN): Moderate. Soluble at room temperature; solubility increases significantly with heat.
Purification & Workup Solvents (Variable Solubility)
These are critical for recrystallization and extraction protocols.
-
Diethyl Ether / Ethyl Acetate: High. Standard solvents for liquid-liquid extraction from aqueous layers.
-
Alcohols (Methanol, Ethanol, Isopropanol): Temperature Dependent.
-
Cold: Low to Moderate solubility.
-
Hot: High solubility.
-
Use: Ideal candidates for recrystallization (dissolve hot, crash out cool).
-
-
Aliphatic Hydrocarbons (Hexane, Heptane, Pentane): Low to Moderate.
-
The isobutoxy group increases solubility compared to methoxy analogs, but these are still effective antisolvents to precipitate the product from concentrated DCM or Ether solutions.
-
Immiscible/Insoluble (The "Wash" Phase)
-
Acidic/Basic Aqueous Solutions: Insoluble. The ether linkage is stable to dilute acid/base washes, allowing for the removal of unreacted phenols or inorganic salts without degrading the product.
Part 3: Experimental Workflows
Protocol A: Saturation Shake-Flask Method
Use this protocol to determine the exact solubility limit for your specific batch/purity.
-
Preparation: Weigh 100 mg of this compound into a 4 mL HPLC vial.
-
Solvent Addition: Add the target solvent in 100 µL increments.
-
Equilibration: Cap and vortex vigorously for 30 seconds between additions.
-
Observation:
-
If solution is clear
Soluble. -
If solid remains
Continue addition or heat.
-
-
Quantification: If solid persists after 2 mL (Concentration < 50 mg/mL), filter the supernatant, evaporate a known volume, and weigh the residue to calculate
(mg/mL).
Protocol B: Purification via Recrystallization
Recommended system: Ethanol/Water or Hexane/Ethyl Acetate.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (or hot Hexane).
-
Clarification: If particulates are present, filter rapidly through a pre-warmed glass frit.
-
Nucleation: Allow the solution to cool slowly to room temperature.
-
Note: If oiling out occurs (common with isobutoxy chains), reheat and add a seed crystal or a drop of a more polar solvent (like EtOAc) to maintain solution longer.
-
-
Precipitation: Cool to 0°C. If using Ethanol, add water dropwise until turbidity persists, then cool.
-
Collection: Filter the crystals and wash with cold, solvent-poor mixture (e.g., 90:10 Water:EtOH).
Part 4: Visualization of Workflows
Figure 1: Solubility-Driven Extraction Workflow
This diagram illustrates the standard workup procedure following the synthesis of the target molecule, leveraging its specific solubility profile.
Caption: Standard aqueous workup exploiting the lipophilicity of the isobutoxy aryl halide.
Figure 2: Orthogonal Reactivity & Solvent Choice
The solubility of this intermediate dictates the solvent choice for subsequent selective couplings.
Caption: Solvent selection logic for selective functionalization of the Bromine vs. Chlorine atom.
Part 5: Safety & Handling
Peroxide Formation
While isobutyl ethers are less prone to peroxide formation than isopropyl or ethyl ethers, they are not immune.
-
Protocol: Test for peroxides using starch-iodide paper if the solvent/compound has been stored for >6 months.
-
Storage: Store under an inert atmosphere (Nitrogen/Argon) in a cool, dark place.
Halogenated Waste
This compound contains both Bromine and Chlorine.
-
Disposal: All waste streams containing this compound must be segregated into Halogenated Organic Waste . Do not mix with general organic waste, as this complicates incineration protocols.
Skin Absorption
Lipophilic halogenated aromatics can penetrate the epidermis.
-
PPE: Nitrile gloves are generally sufficient for incidental contact. For prolonged handling, double-gloving or using laminate gloves is recommended.
References
-
Synthesis of Halogenated Aryl Ethers
- Methodology: Williamson Ether Synthesis utilizing 4-Bromo-2-chlorophenol and alkyl halides in DMF.
-
Source: Manabe, K. et al. "Design Approaches That Utilize Ionic Interactions to Control Selectivity in Transition Metal Catalysis." Chemical Reviews, 2025. Link (Contextual reference on cross-coupling of 4-bromo-2-chlorophenol derivatives).
-
General Solubility of Aryl Halides
-
Compound Data (Precursor)
-
Commercial Availability & Purity
Sources
- 1. Benzene, 1-bromo-2-chloro- (CAS 694-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Halogen Containing Compounds: Classification and Physical Properties of Alkyl halides and Aryl Halides, Practice Problems and Frequently Asked Questions(FAQs) in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Cas 137-43-9,Bromocyclopentane | lookchem [lookchem.com]
- 5. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Search Results - AK Scientific [aksci.com]
Technical Whitepaper: Strategic Retrosynthesis and Process Development of 4-Bromo-2-chloro-1-isobutoxybenzene
Executive Summary
Target Molecule: 4-Bromo-2-chloro-1-isobutoxybenzene Molecular Formula: C₁₀H₁₂BrClO Primary Application: Pharmaceutical intermediate (scaffold for Suzuki-Miyaura coupling or Buchwald-Hartwig amination).
This technical guide outlines the retrosynthetic logic and forward process development for this compound. The presence of a poly-halogenated aromatic core presents specific regioselectivity challenges. While direct halogenation of the ether is theoretically possible, it suffers from poor regiocontrol due to the competing directing effects of the alkoxy and halogen substituents.
Therefore, this guide advocates for a convergent synthesis relying on the O-alkylation of the commercially available 4-bromo-2-chlorophenol. This route locks the halogen regiochemistry early, reducing downstream purification costs. We will detail two primary protocols: a modified Williamson Ether Synthesis (preferred for scale) and a Mitsunobu reaction (preferred for mild conditions).
Structural & Retrosynthetic Analysis
Electronic and Steric Assessment
The target molecule features a 1,2,4-substitution pattern.
-
C1 (Isobutoxy): Strong electron-donating group (EDG), ortho/para director. The isobutyl group introduces
-branching steric bulk, which significantly retards reaction rates during synthesis. -
C2 (Chlorine): Weakly deactivating, ortho/para director. Its position ortho to the ether oxygen creates steric crowding, potentially hindering the O-alkylation step.
-
C4 (Bromine): Weakly deactivating. Its position is critical for subsequent metal-catalyzed cross-coupling reactions (Br is more labile than Cl).
Retrosynthetic Logic (DOT Visualization)
The most logical disconnection is at the C(sp2)-O bond or the O-C(sp3) bond. Disconnecting the aryl-halogen bonds is strategically inferior due to the difficulty of selectively introducing a chlorine at C2 vs. a bromine at C4 on a phenol core without obtaining isomeric mixtures.
Figure 1: Retrosynthetic tree illustrating the primary C-O bond disconnection strategies.
Route Selection & Causality
| Feature | Route A: Williamson Ether Synthesis | Route B: Mitsunobu Reaction |
| Mechanism | Redox Condensation | |
| Reagents | Base ( | |
| Atom Economy | High (Salt waste) | Low (Phosphine oxide/Hydrazine waste) |
| Scalability | Excellent | Moderate (Chromatography often required) |
| Key Challenge | Elimination (E2) of isobutyl halide; Slow kinetics due to steric hindrance. | Removal of |
| Recommendation | Primary Choice for Scale-up | Secondary Choice for R&D/Small Scale |
Why Route A is Preferred?
While the isobutyl group is
Detailed Experimental Protocols
Route A: Optimized Williamson Ether Synthesis
This protocol utilizes Cesium Carbonate (
Reagents:
-
4-Bromo-2-chlorophenol (1.0 eq)
-
Isobutyl bromide (1.2 - 1.5 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Potassium Iodide (KI) (0.1 eq) - Critical for catalyzing the reaction via in situ formation of isobutyl iodide.
-
Solvent: DMF (N,N-Dimethylformamide) or NMP.
Step-by-Step Methodology:
-
Charging: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-2-chlorophenol (10 mmol, 2.07 g) and anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol, 2.76 g) in one portion. Stir at room temperature for 30 minutes. The solution may turn slightly yellow/orange as the phenoxide forms. -
Catalyst Addition: Add KI (1 mmol, 166 mg). Note: The iodide displaces the bromide on the isobutyl group to form the more reactive isobutyl iodide.
-
Alkylation: Add isobutyl bromide (12 mmol, 1.3 mL) dropwise.
-
Heating: Heat the reaction mixture to 80°C .
-
Causality: Isobutyl halides are sluggish electrophiles. Room temperature reaction will be incomplete. Temperatures >100°C increase the risk of E2 elimination (forming isobutylene gas).
-
-
Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] Reaction typically requires 4–12 hours.
-
Workup:
-
Cool to room temperature.[2]
-
Pour the mixture into ice-water (100 mL) to precipitate the inorganic salts and the product (if solid).
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with water (
), 1M NaOH (to remove unreacted phenol), and brine. -
Dry over
and concentrate in vacuo.
-
Route B: Mitsunobu Reaction (Alternative)
Useful if isobutyl bromide is unavailable or if strictly neutral conditions are required.
Reagents:
-
4-Bromo-2-chlorophenol (1.0 eq)[1]
-
Isobutanol (1.2 eq)
-
Triphenylphosphine (
) (1.5 eq) -
DIAD (Diisopropyl azodicarboxylate) (1.5 eq)
-
Solvent: THF (Tetrahydrofuran)[3]
Methodology:
-
Dissolve phenol, isobutanol, and
in anhydrous THF at 0°C. -
Add DIAD dropwise over 20 minutes. Exothermic reaction.
-
Allow to warm to room temperature and stir for 12 hours.
-
Concentrate and purify via column chromatography (essential to remove
).
Mechanism of Action (Route A)
The reaction proceeds via a classic
Figure 2: Mechanistic flow of the Iodide-catalyzed Williamson Ether Synthesis.
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion | Steric hindrance of isobutyl group; "Clumping" of | Increase Temp to 90°C; Use mechanical stirring; Switch to |
| Elimination Product (Isobutylene) | Basicity too high; Temperature too high. | Ensure temp <100°C; Do not use NaH or alkoxide bases (use Carbonates). |
| Unreacted Phenol remaining | Stoichiometry imbalance. | Wash organic layer with 1M NaOH during workup to strip phenol. |
Safety & Handling
-
4-Bromo-2-chlorophenol: Irritant. Toxic to aquatic life. Handle in a fume hood.
-
Isobutyl Bromide: Lachrymator. Flammable.
-
Waste Disposal: All halogenated waste must be segregated. Aqueous layers containing DMF should be treated as hazardous chemical waste.
References
-
Synthesis of Halogenated Phenols
-
Raiford, L. C., & Heyl, F. W. (1933). The Bromination of 2-Chlorophenol. Journal of the American Chemical Society, 55(5), 2125–2131. Link
-
-
Williamson Ether Synthesis (General & Catalysis)
-
Mitsunobu Reaction Protocols
-
Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. Link
-
-
Commercial Availability & Safety Data
-
PubChem Compound Summary for CID 19859 (4-Bromo-2-chlorophenol). Link
-
Sources
4-Bromo-2-chloro-1-isobutoxybenzene safety data sheet (SDS)
Technical Monograph: 4-Bromo-2-chloro-1-isobutoxybenzene Operational Safety, Synthesis, and Application Guide[1][2]
Part 1: Compound Identity & Significance
Compound Name: this compound Synonyms: 4-Bromo-2-chlorophenyl isobutyl ether; 1-Bromo-3-chloro-4-isobutoxybenzene.[1][2] Structural Class: Halogenated Aryl Ether.[1][2] CAS Number: Not widely indexed (Novel Intermediate). Note: Safety and physicochemical profiles are derived from the structural analog 4-Bromo-2-chloro-1-methoxybenzene (CAS: 50638-47-6) and the parent scaffold 4-Bromo-2-chlorophenol (CAS: 3964-56-5) .[1][2]
Scientific Rationale
This compound serves as a high-value scaffold in medicinal chemistry, specifically for fragment-based drug discovery (FBDD) .[1][2] Its significance lies in its orthogonal reactivity :
-
The Isobutoxy Group: Provides a lipophilic anchor (
modulation) often used to probe hydrophobic pockets in GPCRs or kinase targets.[1][2] -
The Halogen Pattern: The electronic difference between the Bromine (C-4) and Chlorine (C-2) atoms allows for sequential cross-coupling.[1][2] The C-Br bond is more labile, permitting selective Suzuki-Miyaura coupling, leaving the C-Cl bond intact for subsequent Buchwald-Hartwig aminations.[1][2]
Part 2: Physicochemical & Hazard Profiling
Table 1: Physicochemical Properties (Predicted vs. Experimental)
| Property | Value / Prediction | Mechanism/Note |
| Molecular Formula | ||
| Molecular Weight | 263.56 g/mol | |
| Physical State | Low-melting Solid or Viscous Oil | Isobutoxy chain disrupts crystal packing compared to methoxy analogs.[1] |
| Boiling Point | ~285°C (Predicted) | High BP due to halogen mass; requires high vacuum for distillation.[1][2] |
| Solubility | DCM, THF, Toluene | Highly lipophilic; insoluble in water.[1][2] |
| LogP | ~4.2 (Predicted) | Significant increase over parent phenol ( |
Hazard Identification (GHS Classification)
Based on Structure-Activity Relationship (SAR) of halogenated ethers.[1]
-
Signal Word: WARNING
-
H315: Causes skin irritation.[1][2][3][4][5] (Lipophilic solvent effect)[1]
-
H411: Toxic to aquatic life with long-lasting effects.[1][2] (Halogen persistence)[1][7]
Toxicological Insight: Unlike its parent 4-bromo-2-chlorophenol, this ether derivative lacks the acidic phenolic proton, reducing immediate corrosive risks.[1][2] However, its high lipophilicity facilitates dermal absorption.[1][2] Chronic exposure may lead to halogen accumulation in adipose tissue.[1][2]
Part 3: Synthesis & Reactivity (The Self-Validating Protocol)
Objective: Synthesize this compound via Williamson Ether Synthesis, ensuring complete consumption of the toxic phenol precursor.
Reagents:
-
Substrate: 4-Bromo-2-chlorophenol (1.0 equiv)
-
Electrophile: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.2 equiv)[1][2]
-
Base: Potassium Carbonate (
) (2.0 equiv) - Anhydrous[1][2]
Step-by-Step Protocol:
-
Activation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Bromo-2-chlorophenol in DMF (0.5 M concentration). Add anhydrous
.[1][2]-
Scientist Note: Stir for 15 minutes at room temperature before adding the alkyl halide. This allows the formation of the phenoxide anion (color change to yellow/orange often observed), validating the deprotonation step.[2]
-
-
Alkylation: Add Isobutyl bromide dropwise.
-
Thermodynamic Control: If using DMF, heat to 60°C. If using Acetone, reflux is required (56°C) but may be slower due to the steric bulk of the isobutyl group.[2]
-
-
Monitoring: Monitor via TLC (Hexane/Ethyl Acetate 9:1). The phenol will be more polar (lower
) than the product (high ).[1][2] -
Workup (Quenching):
-
Isolation: Dry over
, filter, and concentrate in vacuo.
Visual Workflow (DOT Diagram)
Caption: Figure 1. Williamson Ether Synthesis workflow with critical NaOH wash step for purity validation.
Part 4: Safe Handling & Storage
Engineering Controls
-
Ventilation: Handle strictly within a certified chemical fume hood (Face velocity > 0.5 m/s).[1][2]
-
Static Control: Dry aryl ethers can generate static charge.[1][2] Ground all glassware during transfer.
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile (Double Layer) or Viton | Halogenated solvents/ethers can permeate latex rapidly.[1][2] Nitrile provides superior resistance to the isobutyl chain.[1][2] |
| Eye Protection | Chemical Splash Goggles | Risk of irreversible eye damage from alkylating agents or concentrated phenols.[1][2] |
| Respiratory | N95 (Solids) or ABEK1 (Vapors) | If heating or creating dust, respiratory protection is mandatory due to irritation potential.[1][2] |
Part 5: Emergency Response Protocols
Scenario: Skin Exposure
-
Immediate Action: Drench area with water for 15 minutes.[1][2][8]
-
Solvent Wash: Do NOT use ethanol or acetone to wash skin; this enhances absorption of the lipophilic ether.[1][2] Use mild soap and water only.[1][2]
Scenario: Spill Cleanup
-
Isolate: Evacuate non-essential personnel.
-
Adsorb: Use vermiculite or sand.[1][2] Do not use combustible materials (sawdust).[1][2]
-
Disposal: Collect in a dedicated halogenated organic waste container.
Safety Decision Tree (DOT Diagram)
Caption: Figure 2.[1][2] Immediate response decision tree for exposure incidents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2735547, 4-Bromo-2-chloro-1-iodobenzene (Analogous Structure).[1][2] Retrieved from [Link]
-
University of Edinburgh (2010). Health and Safety Department: Handling and Control of Ethers.[1][2][9] Retrieved from [Link][1]
Sources
- 1. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Chemicals – EHS [ehs.mit.edu]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
Methodological & Application
Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Bromo-2-chloro-1-isobutoxybenzene
[1]
Executive Summary
This application note details the protocol for the site-selective Suzuki-Miyaura cross-coupling of 4-Bromo-2-chloro-1-isobutoxybenzene . This scaffold is a critical intermediate in the synthesis of SGLT2 inhibitors and various biaryl ether pharmacophores.[1] The core technical challenge addressed herein is the chemoselective oxidative addition of Palladium(0) to the C4–Br bond while preserving the C2–Cl bond for subsequent functionalization.[1]
By leveraging the bond dissociation energy (BDE) differential between Aryl-Br (~81 kcal/mol) and Aryl-Cl (~96 kcal/mol), combined with steric shielding from the C1-isobutoxy group, we achieve >98% regioselectivity under optimized conditions.[1]
Chemical Context & Mechanistic Insight
The Substrate[1]
-
Molecule: this compound[1]
-
Electronic Profile: The C1-isobutoxy group acts as a
-withdrawing but -donating substituent.[1] The C2-Chlorine provides an inductive withdrawal effect ( ) on the ring, slightly deactivating the C4-Bromine compared to a simple aryl bromide, but significantly activating the ring for nucleophilic attack relative to the unhalogenated ether.[1] -
Steric Environment: The isobutoxy group is bulky.[1] Its proximity to the C2-Chlorine creates a "steric pocket" that further discourages Pd-insertion at the C2 position, enhancing selectivity for the exposed C4-Bromine.[1]
Reaction Pathway & Selectivity
The catalytic cycle relies on the kinetic preference of Pd(0) to undergo oxidative addition with the weaker C–Br bond.[1]
-
Primary Pathway (Desired): Oxidative addition at C4–Br
Transmetallation Reductive Elimination Biaryl Product A . -
Secondary Pathway (Undesired): Oxidative addition at C2–Cl (typically requires higher temperatures or electron-rich bulky phosphines like
).[1] -
Over-Coupling: Double arylation at both C4 and C2.[1]
Visualization of Reaction Logic
The following diagram outlines the divergent pathways and the control logic required to maintain selectivity.
Figure 1: Chemoselective pathway.[1] Green paths indicate the desired low-energy route utilizing the lability of the C-Br bond.[1]
Experimental Protocols
Protocol A: High-Selectivity Coupling (Recommended)
This protocol utilizes Pd(PPh3)4 , a classic catalyst that is active enough for Aryl-Br insertion but generally too bulky and electron-poor to activate the sterically hindered Aryl-Cl at moderate temperatures.[1]
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Boronic Acid: Arylboronic acid (1.05 equiv)[1]
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (1-3 mol%)[1]
-
Base: Sodium Carbonate (Na2CO3) (2.0 equiv, 2M aqueous solution)[1]
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1)[1]
Step-by-Step Procedure:
-
Degassing: Charge a reaction vessel with the Substrate (1.0 equiv) and Arylboronic acid (1.05 equiv). Evacuate and backfill with Argon (x3).[1]
-
Solvent Addition: Add degassed DME (concentration ~0.2 M relative to substrate).[1]
-
Catalyst Addition: Add Pd(PPh3)4 (0.02 equiv) under a positive stream of Argon.[1]
-
Base Addition: Add degassed 2M Na2CO3 (2.0 equiv).[1]
-
Reaction: Heat the mixture to 80°C (oil bath temperature). Crucial: Do not exceed 90°C to prevent C-Cl activation.[1]
-
Monitoring: Monitor by HPLC or TLC after 2 hours. The starting material (SM) should be consumed.[1] If SM remains >5%, add 1 mol% additional catalyst.[1]
-
Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine.[1] Dry over Na2SO4.[1][2]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Difficult Substrates (Sterically Hindered Boronic Acids)
If the boronic acid is sterically hindered (e.g., 2,6-disubstituted), a more active catalyst system is required.[1] We switch to Pd(dppf)Cl2 .[1]
Modifications:
Performance Data & Optimization Guide
The following table summarizes the impact of catalyst and temperature on the ratio of Product (C4-coupling) to Impurity (C2-coupling or double coupling).
| Entry | Catalyst | Ligand Type | Base | Temp (°C) | Yield (C4-Product) | Selectivity (C4:C2) |
| 1 | Pd(PPh3)4 | Monodentate Arylphosphine | Na2CO3 | 80 | 92% | >99:1 |
| 2 | Pd(OAc)2 / SPhos | Dialkylbiarylphosphine | K3PO4 | 80 | 65% | 70:30 |
| 3 | Pd(dppf)Cl2 | Bidentate Ferrocenyl | K2CO3 | 80 | 88% | 95:5 |
| 4 | Pd/C (Heterogeneous) | None | Na2CO3 | 100 | 45% | 90:10 |
Analysis:
-
Entry 1 (Standard): Ideal balance. PPh3 is not electron-rich enough to facilitate oxidative addition into the hindered C2-Cl bond effectively at 80°C.[1]
-
Entry 2 (Warning): Ligands like SPhos or XPhos are too active.[1] They are designed to activate aryl chlorides.[1] Using them here will lead to significant amounts of double-coupled product [1].[1]
-
Entry 3: Good alternative for sluggish boronic acids, but slightly lower selectivity due to higher catalyst activity.[1]
Troubleshooting & Critical Parameters
"Stalled" Reaction
If the reaction stalls at 60-70% conversion:
-
Cause: Catalyst deactivation (Pd black formation) or boronic acid protodeboronation.[1]
-
Fix: Add a second portion of boronic acid (0.2 equiv) and fresh catalyst (0.5 mol%). Do not simply increase temperature, as this risks activating the C-Cl bond.[1]
De-chlorination (Hydrodehalogenation)
If you observe the formation of the des-chloro byproduct (4-aryl-1-isobutoxybenzene):
References
-
Chemoselective Suzuki Coupling of Bromo-Chloro-Arenes
-
General Suzuki Mechanism & Selectivity
-
Synthesis of Alkoxy-Halo-Biaryls (Dapagliflozin Intermediates)
-
Title: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (WO2015063726A1).[1]
-
Source: WIPO / Google Patents.[1]
- Context: Provides industrial-scale conditions for coupling 4-bromo-2-chloro-1-alkoxybenzenes, demonstrating the stability of the C-Cl bond under standard Suzuki conditions.
-
-
Steric Effects in Suzuki Coupling
Application Note: Chemoselective Buchwald-Hartwig Amination of 4-Bromo-2-chloro-1-isobutoxybenzene
Executive Summary
This technical guide details the protocol for the regioselective palladium-catalyzed amination of 4-Bromo-2-chloro-1-isobutoxybenzene . The core challenge with this substrate lies in achieving exclusive C–N bond formation at the C4-position (displacing bromine) while preserving the C2-chlorine handle for subsequent functionalization, all within an electron-rich arene system.
By leveraging Fourth-Generation (G4) Buchwald precatalysts, specifically BrettPhos Pd G4 and RuPhos Pd G4 , researchers can achieve >95% chemoselectivity and high yields. This guide provides optimized protocols, mechanistic rationale, and troubleshooting workflows to ensure reproducible scale-up.
Substrate Analysis & Reactivity Profile[1]
Structural Considerations
-
Substrate: this compound
-
Electronic Environment: The isobutoxy group at C1 acts as a strong electron-donating group (EDG) via resonance. This increases electron density in the aromatic ring, rendering the C–Br bond less electrophilic compared to electron-deficient arenes. This typically slows the rate of Oxidative Addition (OA).
-
Steric Environment:
-
C4-Position (Target): Relatively unhindered.
-
C2-Position (Off-Target): Highly congested due to the ortho-isobutoxy group.
-
-
Chemoselectivity (Br vs. Cl): The C–Br bond (approx. 81 kcal/mol) is significantly weaker than the C–Cl bond (approx. 95 kcal/mol). Under controlled Pd-catalysis, oxidative addition will occur exclusively at the C–Br bond, provided the catalyst system is sufficiently active to overcome the deactivating effect of the alkoxy group.
Strategic Catalyst Selection
To address the electron-rich nature of the ring, we utilize electron-rich dialkylbiarylphosphine ligands. These ligands increase the electron density on the Palladium center, accelerating the rate-limiting oxidative addition step.
| Amine Class | Recommended Catalyst | Rationale |
| Primary Amines | BrettPhos Pd G4 | Prevents formation of bis-arylated byproducts; excellent for hindered substrates. |
| Secondary Amines | RuPhos Pd G4 | Universal catalyst for secondary amines; prevents β-hydride elimination side pathways. |
| Anilines | BrettPhos Pd G4 | High turnover numbers (TON) for weak nucleophiles. |
Visualized Workflows
Decision Tree: Ligand Selection
The following logic gate ensures the correct catalyst is chosen based on the nucleophile partner.
Figure 1: Catalyst selection logic based on amine classification.
Chemoselectivity Mechanism
This diagram illustrates why the C-Br bond reacts preferentially over the C-Cl bond.
Figure 2: Kinetic competition between C-Br and C-Cl oxidative addition sites.
Experimental Protocols
General Considerations & Safety
-
Inert Atmosphere: Palladium catalysts are sensitive to oxygen in solution. All solvents must be degassed (sparged with N2 or Ar) for at least 20 minutes prior to use.
-
Stoichiometry: A slight excess of amine (1.2 equiv) is recommended to drive conversion.
-
Base Selection:
-
Standard: NaOtBu (Sodium tert-butoxide) – Fast, effective, but incompatible with base-sensitive esters/ketones.
-
Mild: Cs2CO3 (Cesium Carbonate) or K3PO4 – Use for substrates with sensitive functional groups.
-
Protocol A: Coupling with Primary Amines (BrettPhos System)
Target: Mono-arylation of alkyl amines or anilines.
-
Preparation:
-
Equip a reaction vial with a magnetic stir bar and a septum cap.
-
Add This compound (1.0 equiv, e.g., 1.0 mmol, 263 mg).
-
Add BrettPhos Pd G4 (0.02 equiv, 2 mol%).
-
Add NaOtBu (1.4 equiv).
-
Note: If the amine is a solid, add it now (1.2 equiv).
-
-
Solvent Addition:
-
Evacuate and backfill the vial with Nitrogen (x3).
-
Add anhydrous, degassed Toluene or 1,4-Dioxane (Concentration: 0.2 M, ~5 mL).
-
Note: If the amine is a liquid, add it now via syringe (1.2 equiv).
-
-
Reaction:
-
Heat the sealed vial to 80°C for 2–12 hours.
-
Monitor via HPLC or TLC. Look for the disappearance of the starting aryl bromide.
-
-
Workup:
Protocol B: Coupling with Secondary Amines (RuPhos System)
Target: Coupling with cyclic amines (morpholine, piperidine) or acyclic secondary amines.
-
Preparation:
-
Vial setup: This compound (1.0 equiv).
-
Catalyst: RuPhos Pd G4 (0.02 equiv, 2 mol%).
-
Base: NaOtBu (1.4 equiv).
-
-
Reaction Conditions:
-
Solvent: Toluene (0.2 M).
-
Temperature: 80°C - 100°C .
-
Time: 2–6 hours.
-
Note: RuPhos is exceptionally active; reactions often complete faster than BrettPhos variants.
-
-
Workup:
-
Standard Celite filtration and silica purification.
-
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning or oxidation. | Ensure solvents are rigorously degassed. Switch to a fresh bottle of amine (amines absorb CO2). |
| Protodehalogenation (Ar-Br becomes Ar-H) | Reaction temperature too high; solvent H-donor. | Lower temperature to 65°C. Switch solvent from Dioxane to Toluene. Ensure anhydrous conditions. |
| C2-Cl Substitution | Catalyst too active or temp too high. | Do NOT use XPhos. It is too powerful and may activate the chloride. Stick to BrettPhos/RuPhos and lower the temperature. |
| Solid/Gummy Mixture | Poor solubility of base. | Switch base to Cs2CO3 and add 1 drop of water (to create a "slurry" effect) or use tAmyl alcohol as solvent. |
Self-Validation Criteria
To ensure the protocol was successful, verify the following analytical markers:
-
1H NMR: The proton at C3 (between the alkoxy and the new amine) and C5/C6 will show distinct upfield shifts due to the electron-donating nature of the new amine group compared to the original bromine.
-
Mass Spectrometry: The isotopic pattern should change from the complex Br+Cl pattern to a single Cl pattern (approx 3:1 ratio of M : M+2).
-
TLC: The product is usually more polar (lower Rf) than the starting aryl bromide and will likely fluoresce differently under UV due to the extended conjugation of the amine.
References
-
BrettPhos Discovery: Maiti, D., & Buchwald, S. L. (2009). Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles. Journal of the American Chemical Society.
-
RuPhos Utility: Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][3][4][5] Chemical Reviews.
-
G4 Precatalyst Design: Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry.
-
Chemoselectivity of Ar-Br vs Ar-Cl: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][3][4][6] Angewandte Chemie International Edition.
Sources
Chemoselective C-C Coupling: Heck Reaction Protocol for 4-Bromo-2-chloro-1-isobutoxybenzene
Executive Summary
This Application Note details the protocol for the Palladium-catalyzed Mizoroki-Heck coupling of 4-Bromo-2-chloro-1-isobutoxybenzene (CAS: 461432-23-5). This substrate is a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Dapagliflozin).
The primary synthetic challenge addressed in this guide is chemoselectivity . The substrate contains two halogen handles: a bromide at C4 and a chloride at C2. This protocol utilizes the bond dissociation energy (BDE) differential between C-Br and C-Cl to exclusively functionalize the C4 position, preserving the C2-Cl handle for subsequent nucleophilic substitutions or metallations.
Chemical Context & Mechanistic Insight
Substrate Analysis
The substrate presents a unique electronic and steric environment:
-
Electronic Effects: The isobutoxy group at C1 is a strong electron-donating group (EDG). Through resonance, it increases electron density at the C4 (para) position. Theoretically, this deactivates the C-Br bond toward oxidative addition compared to electron-deficient arenes.
-
Steric Effects: The chlorine atom at C2 provides steric bulk ortho to the ether linkage. This forces the isobutoxy chain out of planarity, slightly diminishing its resonance donation and paradoxically restoring some reactivity to the C4-Br bond.
The Selectivity Hierarchy
The success of this protocol relies on the kinetic control of the Oxidative Addition step in the catalytic cycle.[1]
-
Target: C-Br Bond (~80 kcal/mol BDE). Reacts rapidly with Pd(0).
-
Off-Target: C-Cl Bond (~95 kcal/mol BDE). Requires specialized bulky/electron-rich ligands (e.g., Buchwald ligands) or higher temperatures to activate.
Strategic Decision: We employ Pd(OAc)₂ with P(o-tol)₃ (Tri-o-tolylphosphine). This ligand is bulky enough to promote the formation of the active mono-phosphine Pd(0) species but lacks the extreme electron-donating capability required to activate the inert C-Cl bond, ensuring >98% chemoselectivity.
Reaction Pathway Visualization
Figure 1: Kinetic pathway demonstrating the preferential oxidative addition at the C-Br bond.
Experimental Protocol
Materials & Reagents[2][3][4]
-
Substrate: this compound (1.0 equiv).
-
Coupling Partner: tert-Butyl acrylate or Styrene (1.2 equiv).
-
Catalyst: Palladium(II) Acetate [Pd(OAc)₂] (1-3 mol%).
-
Ligand: Tri-o-tolylphosphine [P(o-tol)₃] (2-6 mol%, maintain 1:2 Pd:L ratio).
-
Base: Triethylamine (Et₃N) (2.0 equiv).
-
Solvent: N,N-Dimethylformamide (DMF) (anhydrous).
Step-by-Step Methodology
-
Preparation (Inert Atmosphere):
-
Flame-dry a 25 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.
-
Cool under a stream of Argon or Nitrogen.
-
-
Charging:
-
Add Pd(OAc)₂ (2.2 mg, 0.01 mmol) and P(o-tol)₃ (6.1 mg, 0.02 mmol).
-
Add This compound (263 mg, 1.0 mmol).
-
Note: If the substrate is an oil, weigh it via syringe or add it after the solvent.
-
-
Solvation & Activation:
-
Add anhydrous DMF (3.0 mL).
-
Stir at room temperature for 5 minutes. The solution should turn from orange to yellow/brown as the Pd(II) is reduced to Pd(0) in situ by the phosphine/olefin.
-
-
Reagent Addition:
-
Add Triethylamine (280 µL, 2.0 mmol).
-
Add Acrylate/Styrene (1.2 mmol).
-
-
Reaction:
-
Seal the vessel.
-
Heat to 100°C in an oil block or sand bath.
-
Stir vigorously (800 rpm) for 4–12 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc 9:1) or HPLC. Look for the disappearance of the starting aryl bromide.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd black and ammonium salts.
-
Wash the filtrate with water (3 x 10 mL) to remove DMF.
-
Wash with Brine (10 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Optimization & Data Analysis
If conversion is low (<50% after 6 hours), consult the optimization matrix below. Do not simply increase temperature, as this risks activating the C-Cl bond.
Optimization Matrix
| Parameter | Standard Condition | Optimization A (Slow Reaction) | Optimization B (Pd Black Precip.) |
| Catalyst | Pd(OAc)₂ (1 mol%) | Pd(OAc)₂ (3 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | P(o-tol)₃ | P(t-Bu)₃ HBF₄ (Caution: C-Cl activation risk) | dppp (Bidentate) |
| Base | Et₃N | K₂CO₃ (Inorganic base often boosts turnover) | NaOAc |
| Solvent | DMF | NMP (Higher boiling point stability) | DMAc |
| Temp | 100°C | 110°C | 90°C |
Catalytic Cycle Visualization
Figure 2: The Mizoroki-Heck catalytic cycle. Note that the "Reductive Elimination" step here involves the base-assisted removal of H-X to regenerate Pd(0).
Troubleshooting & Safety
Common Failure Modes
-
Pd Black Formation: If the reaction mixture turns black and conversion stops, the catalyst has aggregated.
-
Fix: Increase ligand loading to 1:4 Pd:L ratio or switch to a bidentate ligand like dppp.
-
-
No Reaction: The electron-rich nature of the ring is deactivating the C-Br bond.
-
Fix: Switch solvent to NMP and increase temp to 120°C. Ensure the system is strictly oxygen-free.
-
-
C-Cl Activation (Byproduct):
-
Cause: Ligand is too electron-rich (e.g., PCy₃) or temp is >130°C.
-
Fix: Revert to P(o-tol)₃ and lower temperature.
-
Safety Hazards (GHS)
-
This compound:
-
Palladium Acetate: Respiratory sensitizer. Handle in a fume hood.
-
DMF: Potent liver toxin and teratogen. Use double-gloving (Nitrile/Laminate).
References
-
Heck Reaction Overview & Mechanism
-
Heck Reaction - Wikipedia. Retrieved from
-
Heck Reaction - Organic Chemistry Portal.[3] Retrieved from
-
-
Chemoselectivity (Br vs Cl)
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.[1][3][4][5][6][7] Angewandte Chemie International Edition. (General reference for C-Cl activation thresholds).
-
Reactivity of Aryl Halides in Heck Coupling.[8][3][5][6][7][9] MDPI Catalysts Review. Retrieved from
-
-
Substrate Specifics (Dapagliflozin Intermediates)
-
Reaction Optimization Guides
-
Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. PMC - NIH. Retrieved from
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Heck Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. Heck Reaction—State of the Art [mdpi.com]
- 10. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 11. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
Application Note: Chemoselective Sonogashira Coupling of 4-Bromo-2-chloro-1-isobutoxybenzene
Executive Summary
This application note details the protocol for the chemoselective Sonogashira cross-coupling of 4-Bromo-2-chloro-1-isobutoxybenzene with terminal alkynes. This substrate represents a "privileged scaffold" in medicinal chemistry, particularly for GPCR ligands and kinase inhibitors, due to its specific halogenation pattern.
The core technical challenge—and opportunity—lies in the chemoselectivity between the C(sp²)–Br and C(sp²)–Cl bonds. By exploiting the bond dissociation energy (BDE) differential between the aryl bromide and aryl chloride, researchers can exclusively functionalize the C4 position while retaining the C2-chlorine for subsequent diversification (e.g., Buchwald-Hartwig amination or Suzuki coupling).
Substrate Analysis & Mechanistic Insight[1]
The Molecule
-
Substrate: this compound
-
Electronic Environment: The isobutoxy group at C1 is a strong electron-donating group (EDG) via resonance (
effect). This increases electron density in the aromatic ring, theoretically making the oxidative addition of Pd(0) slightly more difficult compared to electron-deficient systems. However, the para-position of the bromine relative to the alkoxy group mitigates steric hindrance. -
The Leaving Group Hierarchy:
-
C–Br Bond (C4): Weaker BDE (~81 kcal/mol). Highly reactive toward Pd(0).
-
C–Cl Bond (C2): Stronger BDE (~96 kcal/mol). Inert under standard Sonogashira conditions (requires specialized bulky phosphines or higher temperatures to activate).
-
Chemoselectivity Logic
The reaction relies on kinetic control.[1] The rate of oxidative addition (
Figure 1: Kinetic pathway selection driven by Bond Dissociation Energy (BDE) differentials.
Experimental Design Strategy
Catalyst Selection[3]
-
Primary Choice: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] .
-
Rationale: This pre-catalyst is robust, air-stable, and inexpensive. The PPh₃ ligands are not electron-rich enough to activate the C–Cl bond efficiently, thereby enhancing chemoselectivity for the bromide.
-
-
Co-Catalyst: Copper(I) Iodide (CuI) .[2][3]
-
Rationale: Essential for generating the copper-acetylide intermediate (transmetallation step), which accelerates the reaction significantly compared to copper-free variants.
-
Base & Solvent[6]
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA).
-
Rationale: Acts as both the solvent (or co-solvent) and the proton scavenger to neutralize HBr generated during the cycle.
-
-
Solvent: THF or DMF .[4]
-
Rationale: THF is preferred for ease of workup (low boiling point). DMF is reserved for substrates with poor solubility or when higher temperatures (>70°C) are required (rare for this specific coupling).
-
Detailed Protocol (Bench Scale)
Scale: 1.0 mmol Target Concentration: 0.15 M - 0.2 M
Materials
| Reagent | Equiv.[5][6][7][8][9][10][11][12] | Amount | Notes |
| This compound | 1.0 | 263.5 mg | Limiting Reagent |
| Terminal Alkyne (e.g., Phenylacetylene) | 1.2 | 1.2 mmol | Slight excess to drive conversion |
| Pd(PPh₃)₂Cl₂ | 0.03 | 21 mg | 3 mol% loading |
| CuI | 0.015 | 2.8 mg | 1.5 mol% loading |
| Triethylamine (Et₃N) | 3.0 | 0.42 mL | Dried over KOH/sieves |
| THF (Anhydrous) | N/A | 5.0 mL | Sparged with Argon |
Step-by-Step Procedure
-
Vessel Preparation: Flame-dry a 25 mL round-bottom flask (or Schlenk tube) equipped with a magnetic stir bar. Allow to cool under a stream of dry Argon or Nitrogen.
-
Solvent Degassing (CRITICAL):
-
Oxygen is the enemy of Sonogashira couplings. It promotes the Glaser homocoupling of the alkyne (Alkyne-Alkyne dimerization), wasting the reagent and complicating purification.
-
Method: Sparge the THF/Et₃N mixture with Argon for 15 minutes prior to use.
-
-
Reagent Addition:
-
Add the aryl bromide substrate, Pd(PPh₃)₂Cl₂, and CuI to the flask.
-
Note: CuI should be added last or simultaneously with the catalyst to prevent oxidation if the vessel isn't perfectly inert yet.
-
-
Solvent Introduction:
-
Add the degassed THF and Et₃N via syringe through a septum.
-
Stir for 2-3 minutes to ensure partial dissolution (the catalyst may remain suspended initially).
-
-
Alkyne Addition:
-
Add the terminal alkyne dropwise via syringe.
-
Observation: The solution often changes color (yellow to dark brown/black) upon formation of the active catalytic species.
-
-
Reaction:
-
Stir at Room Temperature (25°C) for 1 hour.
-
Check: Monitor by TLC or LC-MS.
-
Optimization: If conversion is <10% after 1 hour (due to the electron-rich nature of the isobutoxy ring), heat the reaction to 50°C . Do not exceed 70°C to avoid activating the C-Cl bond.
-
-
Workup:
-
Dilute the reaction mixture with Ethyl Acetate (20 mL).
-
Filter through a small pad of Celite to remove Pd/Cu residues. Rinse the pad with EtOAc.
-
Wash the filtrate with Water (2 x 15 mL) and Brine (1 x 15 mL).
-
Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Eluent: typically Hexanes/EtOAc gradient (start 100:0 to 90:10). The product is usually less polar than the starting material if the alkyne is non-polar.
-
Workflow Visualization
Figure 2: Operational workflow for the bench-scale synthesis.
Troubleshooting & QC
| Observation | Root Cause | Corrective Action |
| Glaser Product (Alkyne Dimer) | Oxygen presence in solvent or headspace. | Re-degas solvents rigorously. Ensure Argon balloon/line is positive pressure. Add alkyne slowly. |
| Low Conversion | Electron-rich ring deactivating the C-Br bond; Catalyst poisoning. | Increase temp to 50-60°C. Add fresh catalyst (1 mol%). Ensure CuI is white/off-white (not green/oxidized). |
| C2-Coupling (Bis-alkyne) | Temperature too high; Ligand too electron-rich.[2] | Strictly control temp <60°C. Ensure PPh₃ based catalyst is used (avoid bulky alkyl phosphines like PCy₃). |
| Black Precipitate (Early) | "Palladium Black" formation (catalyst decomposition). | Ligand oxidation. Add excess PPh₃ (1-2 mol%) to stabilize the Pd species. |
References
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
-
Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).[7] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[7] Organic Letters, 10(17), 3793–3796.
-
BenchChem. (2025).[1] Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide.
- Negishi, E. (2002). Handbook of Organopalladium Chemistry for Organic Synthesis. Wiley-Interscience.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. books.rsc.org [books.rsc.org]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of aromatic compounds I [quimicaorganica.org]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper [organic-chemistry.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. nobelprize.org [nobelprize.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
Application Note: Chemoselective C-Br Bond Activation in 4-Bromo-2-chloro-1-isobutoxybenzene
Executive Summary
This guide details the chemoselective activation of the C-Br bond in 4-Bromo-2-chloro-1-isobutoxybenzene . This substrate presents a specific challenge in medicinal chemistry: differentiating between two halogenated sites (Br and Cl) on an electron-rich aromatic ring.
Successful functionalization relies on exploiting two key differentials:
-
Thermodynamic Stability: The Bond Dissociation Energy (BDE) gap between C-Br (~81 kcal/mol) and C-Cl (~96 kcal/mol).
-
Steric Shielding: The 1-isobutoxy group exerts steric hindrance on the ortho-chloro substituent (position 2), effectively shielding it from bulky transition metal catalysts, while the para-bromo substituent (position 4) remains sterically exposed.
This note provides two validated workflows: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) and Lithium-Halogen Exchange , designed to retain the C-Cl bond for subsequent elaboration (e.g., late-stage diversification).
Molecular Analysis & Mechanistic Strategy
Substrate Properties[1][2][3]
-
Target: this compound
-
Electronic Environment: The isobutoxy group is a strong Electron Donating Group (EDG) by resonance. This increases electron density in the ring, making the oxidative addition of Pd(0) generally slower compared to electron-deficient arenes. However, it deactivates the C-Cl bond more significantly than the C-Br bond.
-
Steric Environment: The isobutoxy tail is flexible but bulky. Located at C1, it creates a "steric pocket" around the C2-Chlorine. The C4-Bromine is distal and accessible.
Decision Matrix (Graphviz)
Caption: Decision tree for selecting the optimal activation pathway based on the desired downstream product.
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Objective: Couple an aryl boronic acid to the C4 position without affecting the C2-Cl bond.
Rationale: We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The bidentate dppf ligand creates a large bite angle, which favors the reductive elimination step, but more importantly, it is robust enough to facilitate oxidative addition into the C-Br bond while being insufficiently active to insert into the sterically shielded and stronger C-Cl bond under controlled temperatures [1].
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (2-3 mol%)
-
Base: K₂CO₃ (2.5 equiv) or K₃PO₄ (3.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Inert Setup: Flame-dry a 2-neck round-bottom flask or Schlenk tube. Cool under a stream of Argon or Nitrogen.
-
Charging: Add the substrate, arylboronic acid, base, and Pd catalyst to the flask.
-
Critical: Solids should be added first.
-
-
Solvent Degassing: Add the 1,4-Dioxane/Water mixture. Sparge with Argon for 15 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidation of the phosphine ligand, which can lead to catalyst death and potential loss of selectivity (formation of Pd-black which is non-selective).
-
-
Reaction: Heat the mixture to 80°C (internal temperature).
-
Control: Do not exceed 90°C. Higher temperatures increase the probability of overcoming the activation energy barrier for C-Cl insertion [2].
-
-
Monitoring: Monitor via HPLC or TLC every hour.
-
Endpoint: Disappearance of starting bromide.
-
QC Check: Look for the "des-bromo" byproduct (reduction of Br to H) or "bis-coupled" product (reaction at both Br and Cl). If bis-coupling is observed (>5%), lower temperature to 60°C.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: Selective Lithium-Halogen Exchange
Objective: Convert the C-Br bond to a C-Li species for reaction with electrophiles (e.g., DMF, CO₂, Borates).
Rationale: Lithium-halogen exchange is faster for Bromine than Chlorine due to the higher polarizability of the Br atom. At -78°C , the rate of Br-Li exchange is orders of magnitude faster than Cl-Li exchange. Furthermore, the ortho-isobutoxy group could theoretically direct lithiation to position 6 (Directed Ortho Metalation - DoM), but the Br-Li exchange is kinetically superior to DoM at this temperature [3].
Materials
-
Substrate: this compound (1.0 equiv)
-
Reagent: n-Butyllithium (n-BuLi), 1.6M or 2.5M in hexanes (1.05 equiv).
-
Electrophile: e.g., DMF (Dry, 1.5 equiv).
-
Solvent: Anhydrous THF (freshly distilled or from solvent system).
Step-by-Step Methodology
-
Cryogenic Setup: Flame-dry a flask under Argon. Add anhydrous THF and the substrate.
-
Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Allow 15 minutes for thermal equilibration.
-
Exchange: Add n-BuLi dropwise via syringe pump or slow manual addition over 10 minutes.
-
Critical: Maintain internal temperature below -70°C. A spike in temperature can trigger benzyne formation or attack on the C-Cl bond.
-
-
Incubation: Stir at -78°C for 30-45 minutes.
-
Note: Do not stir longer than 1 hour. While the C-Li species is stable, prolonged stirring increases the risk of scrambling (Li migrating to the ortho-position relative to the ether).
-
-
Quench: Add the electrophile (e.g., DMF) neat or in THF solution rapidly.
-
Warming: Allow the reaction to stir at -78°C for 15 minutes, then remove the cooling bath and allow it to warm to 0°C or room temperature.
-
Workup: Quench with saturated NH₄Cl solution. Extract with ether or EtOAc.
Comparative Data & Troubleshooting
Selectivity Drivers (Quantitative)
| Parameter | C-Br Bond | C-Cl Bond | Impact on Protocol |
| Bond Dissociation Energy (BDE) | ~81 kcal/mol | ~96 kcal/mol | Br breaks first; thermodynamic basis for selectivity [4]. |
| Steric Access (Pd) | Exposed | Shielded (by O-iBu) | Bulky ligands (dppf, PPh3) prefer Br. |
| Li-Exchange Rate (-78°C) | Fast (< 10 min) | Very Slow | Kinetic window allows exclusive Br activation. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Suzuki: Bis-coupling (Cl reaction) | Temperature too high or Ligand too active. | Lower temp to 60°C. Avoid "Buchwald" ligands (e.g., XPhos) which are designed to activate chlorides. Stick to dppf or PPh3. |
| Suzuki: Hydrodehalogenation (Ar-H) | Hydride source present (often from solvent or excess base/alcohol). | Ensure solvents are anhydrous. Reduce reaction time. |
| Li-Ex: Low Yield / Recovery of SM | Wet THF or insufficient n-BuLi quality. | Titrate n-BuLi before use. Ensure rigorous drying of THF. |
| Li-Ex: Product Scrambling (Regioisomers) | Temperature spike during addition. | Use internal thermometer. Add n-BuLi slower. |
Mechanistic Visualization
The following diagram illustrates the pathway divergence based on catalyst choice and energy barriers.
Caption: Mechanistic pathway showing the energetic and steric preference for C-Br activation.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Leroux, F., Schlosser, M., Zohar, E., & Marek, I. (2004). The Preparation of Organolithium Reagents and Intermediates. The Chemistry of Organolithium Compounds, 435-493. Link
-
Luo, Y.-R. (2007).[1] Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data cited regarding C-Br vs C-Cl BDEs in aromatic systems). Link
Sources
4-Bromo-2-chloro-1-isobutoxybenzene as a building block in organic synthesis
Application Note: 4-Bromo-2-chloro-1-isobutoxybenzene as a Strategic Building Block
Abstract
This compound (CAS 625446-38-0) is a highly versatile halogenated ether scaffold used in the synthesis of pharmaceutical active ingredients (APIs) and agrochemicals.[1][2][3] Its unique substitution pattern—featuring a reactive bromine at the para position, a sterically demanding chlorine at the ortho position, and a lipophilic isobutoxy tail—enables highly selective sequential cross-coupling reactions. This guide provides optimized protocols for its synthesis, selective functionalization, and application in library generation, specifically targeting researchers in medicinal chemistry and process development.
Structural Analysis & Chemical Utility
The molecule derives its utility from the distinct electronic and steric environments of its three functional groups.
-
Site A (C4-Br): The primary reactive center. The C-Br bond is significantly weaker than the C-Cl bond, allowing for chemoselective Palladium (Pd)-catalyzed couplings (Suzuki, Heck, Sonogashira) at room temperature or mild heating without disturbing the chlorine.
-
Site B (C2-Cl): A latent functional handle. The ortho-chlorine is sterically hindered by the adjacent isobutoxy group and electronically deactivated relative to the bromine. It typically remains intact during initial couplings but can be activated subsequently using specialized bulky phosphine ligands (e.g., Buchwald ligands) for a second derivatization.
-
Site C (C1-Isobutoxy): An electron-donating group (EDG) that activates the ring. The bulky isobutyl chain increases lipophilicity (LogP modulation), often improving the membrane permeability of the final drug candidate.
Visualizing Reactivity & Selectivity
Figure 1: Reactivity map highlighting the chemoselective hierarchy between the bromine and chlorine substituents.
Experimental Protocols
Protocol A: Synthesis of this compound
Objective: Efficient alkylation of 4-bromo-2-chlorophenol via Williamson Ether Synthesis.
Reagents:
-
Isobutyl bromide (1-Bromo-2-methylpropane) [1.2 equiv]
-
Potassium Carbonate (
) [2.0 equiv] -
Potassium Iodide (KI) [0.1 equiv, catalyst]
-
Solvent: DMF (N,N-Dimethylformamide) or Acetone.
Step-by-Step Methodology:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-2-chlorophenol (10.0 g, 48.2 mmol) in anhydrous DMF (50 mL).
-
Base Addition: Add
(13.3 g, 96.4 mmol) and KI (0.8 g, 4.8 mmol). Stir the suspension at room temperature for 15 minutes to facilitate deprotonation. -
Alkylation: Add isobutyl bromide (6.3 mL, 57.8 mmol) dropwise via syringe.
-
Reaction: Heat the mixture to 80°C for 12–16 hours. Monitor via TLC (Hexane/EtOAc 9:1) or HPLC.[6] The starting phenol should disappear.[6]
-
Workup: Cool to room temperature. Pour the mixture into ice-water (200 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash the combined organic layers with water (
) and brine ( ) to remove DMF. Dry over , filter, and concentrate in vacuo. -
Isolation: If necessary, purify via silica gel flash chromatography (100% Hexanes
5% EtOAc/Hexanes) to yield a colorless to pale yellow oil.
Typical Yield: 85–92% Key Quality Attribute: Absence of phenolic -OH peak in IR (~3400 cm⁻¹).
Protocol B: Chemoselective Suzuki-Miyaura Coupling
Objective: Coupling at the C4-Br position while preserving the C2-Cl bond.
Reagents:
-
This compound [1.0 equiv][2]
-
Aryl Boronic Acid (
) [1.1 equiv][7] -
Catalyst:
[3 mol%] -
Base:
(2.0 equiv) or -
Solvent: 1,4-Dioxane/Water (4:1)
Step-by-Step Methodology:
-
Degassing: Charge the reaction vessel with the aryl bromide, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (
). -
Solvent & Catalyst: Add the degassed solvent mixture and the Pd catalyst under a positive stream of inert gas.
-
Reaction: Heat to 60–80°C for 4–8 hours.
-
Critical Note: Do not exceed 90°C. Higher temperatures may promote oxidative addition into the C-Cl bond, leading to side products (bis-coupling).
-
-
Workup: Filter through a pad of Celite to remove Pd residues. Dilute with EtOAc, wash with water, and concentrate.
-
Result: The product is a 2-chloro-4-aryl-1-isobutoxybenzene . The chlorine atom remains available for further elaboration.
Application Data & Troubleshooting
Comparative Reactivity Data
| Parameter | C4-Bromine (Target) | C2-Chlorine (Off-Target) | Optimization Strategy |
| Bond Dissociation Energy | ~81 kcal/mol | ~95 kcal/mol | Use mild heat (<80°C) to target Br only. |
| Steric Environment | Exposed | Hindered (Ortho-Isobutoxy) | Bulky ligands (e.g., XPhos) are needed to activate Cl later. |
| Pd-Catalyst Preference | Use simple phosphines for step 1 to ensure selectivity. |
Troubleshooting Guide
-
Issue: Low Conversion in Alkylation.
-
Cause: Isobutyl bromide is sterically hindered and less reactive than primary alkyl halides.
-
Solution: Switch to Isobutyl Iodide or add a catalytic amount of TBAI (Tetrabutylammonium iodide) as a phase transfer catalyst.
-
-
Issue: Loss of Chlorine (Dechlorination) during Coupling.
-
Cause: Reaction temperature too high or hydride source present.[8]
-
Solution: Lower temperature to 60°C. Ensure solvents are peroxide-free (especially ethers like Dioxane/THF).
-
-
Issue: "Scrambling" or Bis-coupling.
-
Cause: Highly active catalyst (e.g., SPhos, XPhos) used in the first step.
-
Solution: Stick to "older generation" catalysts like
or for the first selective coupling.
-
Synthesis Workflow Diagram
Figure 2: Operational workflow for the synthesis and subsequent application of the building block.
References
-
Synthesis of Halogenated Phenol Ethers
-
Selectivity in Palladium Catalysis
-
Compound Identification
Sources
- 1. 1541543-41-2|3-(5-Bromo-2-chlorophenoxy)-2,2-dimethylpropanoic acid|BLD Pharm [bldpharm.com]
- 2. 1881320-79-1|2-Bromo-1-chloro-4-(2-methylpropoxy)benzene|BLD Pharm [bldpharm.com]
- 3. Buy High-Quality Bromides Products | Aaronchem [aaronchem.com]
- 4. chembk.com [chembk.com]
- 5. chembk.com [chembk.com]
- 6. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. CN103387484B - Preparation method of 2-chloro-4-bromophonel with high purity - Google Patents [patents.google.com]
- 9. guidechem.com [guidechem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CAS:625446-38-0this compound-毕得医药 [bidepharm.com]
Application Note: Scalable Synthesis of 4-Bromo-2-chloro-1-isobutoxybenzene
Abstract
This Application Note outlines a robust, scalable protocol for the synthesis of 4-Bromo-2-chloro-1-isobutoxybenzene (CAS: N/A for specific ether, derived from 3964-56-5). The target molecule is a critical tri-functionalized intermediate featuring an aryl bromide handle for cross-coupling (Suzuki/Buchwald), a chloro-substituent for steric/electronic modulation, and an isobutoxy ether linkage.
The synthesis utilizes a Finkelstein-catalyzed Williamson Etherification . This guide addresses specific process challenges associated with isobutyl alkylation—specifically the steric retardation caused by
Introduction & Retrosynthetic Strategy
The synthesis of poly-halogenated aryl ethers often presents a trade-off between reactivity and selectivity. For this compound, direct halogenation of isobutoxybenzene yields inseparable isomer mixtures. Therefore, the alkylation of 4-bromo-2-chlorophenol is the only viable route for large-scale production.
The "Beta-Branching" Challenge
The alkylating agent, isobutyl bromide (1-bromo-2-methylpropane) , is a primary halide but possesses a methyl group at the
Process Solution: We employ a Potassium Iodide (KI) catalyst. KI converts the alkyl bromide to the more reactive alkyl iodide in situ (Finkelstein reaction), allowing the etherification to proceed at lower temperatures (60–70°C), thereby favoring substitution over elimination.
Reaction Scheme
Figure 1: Mechanistic pathway highlighting the in-situ activation of isobutyl bromide via iodide exchange to mitigate elimination side-reactions.
Critical Process Parameters (CPPs)
| Parameter | Range | Optimal | Rationale |
| Solvent | DMF, NMP, DMSO | DMF | High dielectric constant promotes dissociation of phenoxide; good solubility for organic salts. |
| Base | Granular | ||
| Temperature | 50°C – 100°C | 65°C | <60°C is too slow (steric hindrance); >80°C increases isobutylene formation. |
| Stoichiometry | 1.1 – 1.5 eq Alkyl Halide | 1.3 eq | Excess required to account for volatility and minor elimination losses. |
| Catalyst Load | 0 – 20 mol% KI | 10 mol% | Essential for conversion. Without KI, reaction times exceed 24h. |
Experimental Protocols
Safety Pre-Requisites
-
4-Bromo-2-chlorophenol: Toxic if swallowed, causes severe skin burns and eye damage. Handle in a fume hood.
-
Isobutyl Bromide: Flammable liquid and vapor.[1]
-
DMF: Hepatotoxic and readily absorbed through skin.
Protocol A: Lab-Scale Optimization (10g Scale)
Use this protocol for familiarization and impurity profiling.
-
Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, internal thermometer, and nitrogen inlet.
-
Charging: Add 4-Bromo-2-chlorophenol (10.0 g, 48.2 mmol) and Anhydrous DMF (50 mL). Stir until dissolved.
-
Base Addition: Add Potassium Carbonate (granular, 10.0 g, 72.3 mmol, 1.5 eq). The mixture may turn slightly yellow/orange.
-
Catalyst: Add Potassium Iodide (0.80 g, 4.8 mmol, 0.1 eq).
-
Reagent Addition: Add Isobutyl Bromide (8.6 g, 6.8 mL, 62.6 mmol, 1.3 eq) via syringe.
-
Reaction: Heat the slurry to 65°C (internal temp). Stir vigorously (600 rpm) to ensure solid-liquid contact.
-
Monitoring: Check HPLC/TLC at 4 hours.
-
IPC Limit: < 2.0% unreacted phenol.
-
Typical Time: 6–8 hours.
-
-
Workup: Cool to 20°C. Pour mixture into Water (150 mL) and extract with Heptane (2 x 50 mL). (Note: Heptane rejects polar DMF impurities better than Ethyl Acetate).
-
Wash: Wash combined organics with 1M NaOH (20 mL) to remove trace phenol, then Brine (20 mL).
-
Isolation: Dry over
, filter, and concentrate in vacuo. -
Yield: Expect ~11.5 g (90%) as a clear to pale yellow oil (may crystallize upon standing if high purity).
Protocol B: Kilo-Lab Scale-Up (1 kg Scale)
Use this protocol for pilot production. Includes engineering controls for exotherms and off-gassing.
Figure 2: Process Flow Diagram for the 1kg scale synthesis.
Equipment: 5L Jacketed Reactor, Overhead Stirrer (Pitch-blade), Reflux Condenser (-10°C glycol), Scrubber (for isobutylene off-gas).
-
Charge: Load DMF (2.5 L) and 4-Bromo-2-chlorophenol (1.0 kg, 4.82 mol). Stir at 150 rpm.
-
Base/Catalyst: Add
(1.0 kg, 7.23 mol) and KI (80 g, 0.48 mol).-
Note: Ensure agitation is sufficient to suspend solids.
-
-
Dosing: Heat jacket to 60°C. Via addition funnel/pump, dose Isobutyl Bromide (860 g, 6.26 mol) over 60 minutes.
-
Engineering Control: Monitor internal temp. The reaction is mildly exothermic. Do not exceed 75°C to prevent "runaway" elimination to gas.
-
-
Reaction: Hold at 65–70°C for 10 hours.
-
Quench: Cool reactor to 20°C. Add Water (3.0 L) slowly.
-
Observation: Inorganic salts will dissolve; product will separate as a heavy oil.
-
-
Extraction: Add Toluene (1.5 L). Agitate for 15 mins, settle for 30 mins. Split phases. Re-extract aqueous with Toluene (0.5 L).
-
Purification (Chemical Wash):
-
Wash combined Toluene layer with 5% NaOH (500 mL) to remove unreacted phenol (critical for downstream coupling steps).
-
Wash with Water (500 mL).
-
-
Concentration: Distill Toluene under reduced pressure (45°C, 50 mbar).
-
Final Polish: If the product is colored, a short silica plug filtration (eluting with Heptane) removes iodine traces from the catalyst.
Analytical Specifications & Quality Control
| Test | Method | Specification |
| Appearance | Visual | Colorless to pale yellow oil/solid |
| Assay | HPLC (254 nm) | > 98.0% a/a |
| Impurity A | HPLC | < 0.5% (4-Bromo-2-chlorophenol) |
| Water Content | Karl Fischer | < 0.1% w/w |
| Identity | 1H NMR | Consistent with structure |
NMR Diagnostic Signals (
-
1.05 (d, 6H,
of isobutyl) - 2.15 (m, 1H, CH of isobutyl)
-
3.75 (d, 2H,
) - 6.8 (d, 1H, Ar-H ortho to ether)
- 7.3 (dd, 1H, Ar-H)
- 7.5 (d, 1H, Ar-H meta to ether)
References
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Williamson Ether Synthesis conditions).
- Smith, M.B., March, J.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed. Wiley-Interscience, 2007. (Mechanistic insight into vs E2 competition in branched halides).
-
PubChem Compound Summary for 4-Bromo-2-chlorophenol . National Center for Biotechnology Information. [Link]
- Tanaka, R. et al. "Process for production of alkoxybenzene derivatives." U.S. Patent 5,233,098.
-
Organic Syntheses, Coll. Vol. 1 , p. 250 (1941). "Alkyl Bromides and Williamson Synthesis General Protocols." [Link]
Disclaimer: This protocol is intended for use by qualified scientific personnel. Always review the Safety Data Sheet (SDS) for all reagents before commencing work.
Sources
Troubleshooting & Optimization
preventing dehalogenation of 4-Bromo-2-chloro-1-isobutoxybenzene
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Preventing Dehalogenation of 4-Bromo-2-chloro-1-isobutoxybenzene
Executive Summary
Working with This compound presents a classic "polyhalogenated arene" challenge. Your primary enemy is hydrodehalogenation (replacement of the halogen with hydrogen) and chemoselectivity loss (reacting the Chlorine when you only targeted the Bromine).
This molecule contains three distinct electronic environments:
-
C(1)-O-iBu: Strongly electron-donating (EDG), activating the ring but creating steric bulk.
-
C(2)-Cl: Sterically crowded by the isobutoxy group; bond strength ~95 kcal/mol.
-
C(4)-Br: The most accessible and labile site; bond strength ~81 kcal/mol.
This guide provides self-validating protocols to target the C-Br bond while suppressing the competing hydrodehalogenation pathway.
Part 1: Troubleshooting Metal-Catalyzed Cross-Couplings
Context: You are performing a Suzuki, Stille, or Buchwald-Hartwig coupling targeting the C4-Br position, but you observe significant formation of the reduced byproduct (2-chloro-1-isobutoxybenzene).
Q1: Why is my aryl bromide turning into an aryl hydride instead of coupling?
The Mechanism of Failure:
Dehalogenation in Palladium catalysis is rarely a random event; it is a specific, competing catalytic cycle driven by
-
Oxidative Addition: Pd(0) inserts into the C-Br bond as expected.
-
The Error Step: Instead of transmetallating with your boronic acid/amine, the Pd(II) species encounters a "hydride source."
-
Source A (Solvents): Primary/Secondary alcohols (MeOH, iPrOH) coordinate to Pd. A
-hydride elimination occurs, releasing the ketone/aldehyde and forming L-Pd(Ar)-H . -
Source B (Bases): Alkoxide bases with
-hydrogens (e.g., NaOEt, NaOiPr) undergo the same elimination.
-
-
Reductive Elimination: The L-Pd(Ar)-H species rapidly collapses to form Ar-H (the dehalogenated waste) and regenerates Pd(0).
The Solution Protocol: To stop this, you must eliminate the hydride sources and accelerate the productive transmetallation step.
| Parameter | Avoid (High Risk) | Recommended (Safe) | Why? |
| Solvent | Ethanol, Isopropanol, DMF (wet) | Toluene , Dioxane (anhydrous), THF | Alcohols are primary hydride donors. Toluene is inert to |
| Base | NaOEt, NaOiPr, Et3N | Carbonates and Phosphates have no protons to donate. t-Butoxide has no | |
| Catalyst | Pd(PPh3)4 | Pd(dppf)Cl2, Pd(OAc)2 + XPhos | Monodentate PPh3 dissociates easily, leaving open sites for hydride coordination. Bidentate (dppf) or bulky (XPhos) ligands stabilize the Pd center. |
Q2: How do I ensure I react the Bromine (C4) without touching the Chlorine (C2)?
The Selectivity Logic: The C-Br bond is inherently weaker than C-Cl. However, highly active "hot" catalysts can activate both. You need a "Goldilocks" catalyst—active enough for Br, too lazy for Cl.
-
Ligand Selection: Use Bis(phosphine) ligands like dppf or DPEPhos . These create a steric bite angle that favors the accessible para-Br over the crowded ortho-Cl.
-
Temperature Control: Keep reactions below 80°C. C-Cl activation usually requires temperatures >100°C or specialized ligands (like alkylphosphines).
Part 2: Visualization of the Competing Pathways
The following diagram illustrates the "Fork in the Road" between productive coupling and destructive dehalogenation.
Caption: The kinetic competition between productive transmetallation (Green) and hydrodehalogenation (Red). Avoiding alcohols and beta-hydrogen bases blocks the Red path.
Part 3: Experimental Protocols
Protocol A: Dehalogenation-Free Suzuki Coupling
Use this for coupling aryl/alkyl boronic acids to the C4-Br position.
-
Reagents:
-
Substrate: 1.0 equiv (this compound)
-
Boronic Acid: 1.2 equiv
-
Catalyst: Pd(dppf)Cl2·DCM (3 mol%) — Chosen for high selectivity Br > Cl.
-
Base:
(3.0 equiv) — Anhydrous, ground to fine powder. -
Solvent: Toluene/Water (10:1) or Anhydrous Dioxane .
-
-
Procedure:
-
Charge a reaction vial with substrate, boronic acid, base, and catalyst.
-
Cap and purge with Nitrogen/Argon for 5 minutes (Critical: Oxygen promotes homocoupling and catalyst death).
-
Add degassed solvent via syringe.
-
Heat to 60–70°C . Do not reflux if not necessary.
-
Monitor by HPLC/UPLC.
-
-
Checkpoint: If Ar-H (dehalogenated) > 5%, switch solvent to pure Toluene and use
as base to remove all proton sources.
Protocol B: Selective Lithium-Halogen Exchange
Use this if you need to turn the Br into a nucleophile (Li) without touching the Cl.
-
Reagents:
-
Substrate: 1.0 equiv
-
Exchange Reagent:
-BuLi (1.05 equiv) or -PrMgCl·LiCl (TurboGrignard). -
Solvent: Anhydrous THF or Et2O.
-
-
Procedure:
-
Cool substrate in THF to -78°C (Dry ice/Acetone).
-
Add
-BuLi dropwise over 10 minutes. -
Wait exactly 15 minutes. Longer times allow "Halogen Dance" where Li migrates to the ortho-position (C3 or C6).
-
Quench immediately with your electrophile (e.g., DMF, CO2, Aldehyde).
-
-
Troubleshooting:
-
Issue: Recovered starting material? Cause: Wet solvent (proton quench).
-
Issue: Loss of Cl? Cause: Temperature too high (>-40°C).
-
Part 4: FAQ - Specific Scenarios
Q: Can I use Ethanol/Water for a "greener" reaction? A: Not recommended for this specific substrate. The combination of an electron-rich ring (isobutoxy) and a labile bromine makes the Pd-intermediate sensitive to reduction by ethanol. If you must use water, use a biphasic system (Toluene/Water) where the organic phase protects the catalyst from bulk aqueous interactions.
Q: I see a "dimer" impurity. What is it? A: This is likely the homocoupling product (Ar-Ar). This happens when the boronic acid runs out or if Oxygen enters the system.
-
Fix: Increase Boronic acid to 1.5 equiv and ensure rigorous degassing.
Q: Does the isobutoxy group affect the reaction rate? A: Yes. It is an Electron Donating Group (EDG). This makes the C-Br bond more electron-rich, slightly slowing down oxidative addition compared to an electron-poor aryl halide. You may need slightly longer reaction times or a more electron-rich ligand (like SPhos ) to compensate.
References
-
Mechanisms of Hydrodehalogenation: Zask, A., & Helquist, P. (1978). "Palladium-catalyzed reduction of aryl halides." Journal of Organic Chemistry.
-
Solvent Effects in Cross-Coupling: Colacot, T. J. (2015). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.
-
Selective Halogen Exchange: Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Angewandte Chemie International Edition.
-
Dapagliflozin Intermediate Synthesis: (Relevant patent literature describing 4-bromo-2-chloro-1-ethoxybenzene analogs). US Patent 20160280619A1.
Technical Support Center: Purification of 4-Bromo-2-chloro-1-isobutoxybenzene
The following guide serves as a specialized Technical Support Center for the purification of 4-Bromo-2-chloro-1-isobutoxybenzene . This content is designed for researchers requiring high-purity isolation of this intermediate, likely synthesized via the alkylation of 4-bromo-2-chlorophenol.[1][2]
Status: Operational Specialist: Senior Application Scientist, Separation Technologies Topic: Flash Column Chromatography Purification Protocol
Executive Summary & Molecule Profile[1][3]
The Challenge: The purification of This compound typically involves separating the non-polar ether product from the unreacted, polar starting material (4-bromo-2-chlorophenol ) and potential inorganic byproducts.[1][2] The significant polarity difference between the phenolic hydroxyl group and the isobutoxy ether allows for highly efficient separation on silica gel, provided the solvent system is strictly controlled to prevent "dragging" the phenol into the product fractions.
Physicochemical Profile:
| Property | Description | Implication for Chromatography |
| Target Molecule | This compound | Lipophilic/Non-polar. Elutes early (High Rf).[1][2][3] |
| Major Impurity | 4-Bromo-2-chlorophenol (Starting Material) | Polar/Acidic. Strong interaction with silica (Low Rf).[1][2][3] |
| Side Product | Isobutyl halides / Elimination products | Volatile/Very Non-polar. Elutes near solvent front.[1][2][3] |
| Stationary Phase | Silica Gel 60 (40–63 µm) | Standard phase is sufficient due to |
| Detection | UV (254 nm) | Halogenated aromatic ring absorbs strongly.[1][2][3] |
Pre-Run Diagnostics (Method Development)[1][2]
Q: What is the optimal solvent system for TLC analysis?
A: Do not use high-polarity systems initially. Start with 100% Hexanes . The target ether is highly lipophilic.[1][2] If the spot remains at the baseline, introduce Ethyl Acetate (EtOAc) in small increments.
-
Recommendation: Test Hexanes:EtOAc (95:5) .
-
Target Rf: You want the product to have an Rf of 0.3 – 0.4 .
-
Observation: The starting phenol will likely remain at the baseline (Rf < 0.1) or streak slightly in this non-polar system, providing excellent resolution.
Q: My product spot is streaking. Is this normal?
A: For the ether product, streaking is abnormal and suggests column overloading or poor solubility. However, if you are visualizing the impurity (phenol), streaking is expected due to the acidic proton interacting with the silica silanols.
-
Fix: If the product streaks, ensure your loading solvent (e.g., DCM) is fully evaporated before elution, or switch to a "Dry Load" method (see Section 3).
Experimental Protocol: Column Execution
Workflow Visualization
The following diagram outlines the critical decision paths for loading and elution.
Figure 1: Decision matrix for sample loading and elution workflow.
Step-by-Step Procedure
1. Column Packing:
-
Use a column volume approx. 30-50x the mass of your crude sample.[1][2]
-
Slurry pack Silica Gel 60 in 100% Hexanes .[1][2] This ensures the column is equilibrated in the starting non-polar condition.
2. Sample Loading (Critical Step):
-
Scenario A (Liquid Load): If the crude oil dissolves easily in hexanes (or <5% DCM in hexanes), load directly.[2]
-
Scenario B (Dry Load - Recommended): Dissolve crude in minimal DCM, add silica (1:2 ratio by weight), and rotovap to a free-flowing powder.[1][2] Load this powder on top of the packed bed.[1][2] Why? This prevents the "solvent effect" where residual DCM acts as a strong eluent, washing the phenol impurity down with the product.
3. Elution Gradient:
-
CV 1-3: Elute with 100% Hexanes . This removes very non-polar impurities (e.g., residual isobutyl bromide).[1][2]
-
CV 4-10: Switch to Hexanes:EtOAc (98:2) . The product band should begin to move.
-
CV 10+: Increase to Hexanes:EtOAc (95:5) if the product has not eluted.
-
Note: Do not exceed 10% EtOAc until the product is fully recovered.[1][2] Higher polarity will elute the phenol.[1][2]
4. Fraction Collection:
-
Collect small fractions (approx. 1/4 of column volume).
-
Spot every 3rd tube on TLC.[1][2] Stain with Iodine or view under UV .[1][2] The ether product usually stains yellow/brown with iodine.[1][2]
Troubleshooting Guide & FAQs
Q: I see a "ghost" spot appearing just below my product. What is it?
A: This is likely the regioisomer (e.g., O-alkylation vs C-alkylation side products) or the starting phenol tailing.[1][2]
-
Diagnostic: Run a TLC of the fraction against the pure starting material (phenol).
-
Solution: If it is the phenol, stop increasing polarity.[2] Flush the column with hexanes for 2-3 CVs to separate the bands, then resume a shallow gradient.
Q: The product is co-eluting with the starting material.
A: This is rare for this specific ether/phenol pair due to the drastic polarity difference.[1][2] If this happens:
-
Check your Loading: Did you use pure DCM or Chloroform to load the liquid? If so, the strong solvent carried the phenol down. Always use Dry Loading for difficult separations.[1][2]
-
Check Silica Activity: Old silica absorbs moisture, becoming deactivated (less polar).[1][2] This reduces separation power.[1][2] Use fresh silica or activate it by heating.[1][2]
Q: Can I use DCM instead of Ethyl Acetate?
A: Yes. A Hexanes:DCM gradient is often superior for halogenated aromatics.[1][2]
-
Protocol: Start 100% Hexanes
10-20% DCM in Hexanes. -
Benefit: DCM provides "orthogonal" selectivity and often resolves halogenated isomers better than EtOAc.[1][2]
Troubleshooting Logic Tree
Figure 2: Logic tree for diagnosing common chromatographic failures.
References
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Techniques for Preparative Separations with Moderate Resolution.[1][2] J. Org.[1][2][4] Chem. 1978 , 43(14), 2923–2925.[1][2] [1][2]
-
Biotage. The Flash Purification Path: A guide to better purification.[1][2] (General Reference for Flash Chromatography Method Development).
-
PubChem. 4-Bromo-2-chloro-1-iodobenzene (Analogous Structure Data).[1][2] National Library of Medicine.[1][2] [1][2]
-
ChemicalBook. 4-Bromo-2-chlorophenol Properties (Impurity Profile).[1][2]
Sources
- 1. 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 22337865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzene, 1-bromo-2-chloro- (CAS 694-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Bromo-2-chloro-1-isobutoxybenzene
Ticket ID: #REC-BCIB-001 Status: Open Priority: High (Intermediate Purity Critical for Downstream Coupling) Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]
Issue Overview & Compound Profile
User Query: "I am attempting to purify 4-Bromo-2-chloro-1-isobutoxybenzene. I am experiencing issues with yield and phase separation (oiling out) during cooling. What are the optimal solvent systems and protocols?"
Technical Analysis: this compound is a lipophilic, halogenated aryl ether.[1][2] Its structure—a benzene ring substituted with two halogens and a flexible isobutoxy chain—imparts specific physical properties that complicate purification:
-
Low Melting Point: The isobutoxy group disrupts crystal packing, likely resulting in a low melting point (typically <60°C for this class).[1] This makes the compound prone to "oiling out" (Liquid-Liquid Phase Separation) rather than crystallizing.[1][3]
-
Lipophilicity: It is highly soluble in non-polar organic solvents but insoluble in water.[1][2]
-
Synthesis Origin: Typically synthesized via alkylation of 4-bromo-2-chlorophenol.[1][2] Common impurities include unreacted phenol (acidic), inorganic salts (KBr), and oxidation byproducts (colored).[1][2]
Solvent Selection Matrix
Directive: Do not rely on a single solvent without testing. Use this compatibility table to select your system based on your crude material's profile.
| Solvent System | Type | Suitability | Technical Notes |
| Ethanol (EtOH) | Single | ⭐⭐⭐ (High) | Primary Recommendation. Good solubility at reflux; poor at low temp.[1][2] Promotes good crystal growth for aryl ethers.[1][2] |
| Methanol (MeOH) | Single | ⭐⭐ (Med) | Higher solubility than EtOH.[1][2] Risk of yield loss if not cooled to -20°C. |
| EtOH / Water | Binary | ⭐⭐⭐ (High) | Excellent for removing inorganic salts.[1][2] Water acts as a powerful antisolvent.[1][2] Risk: High risk of oiling out if water is added too fast.[1][2] |
| Hexanes / EtOAc | Binary | ⭐⭐ (Med) | Use if the compound is too soluble in alcohols.[2] Good for removing polar impurities.[1][2][4][5] |
| Dichloromethane | Solvent | ❌ (Avoid) | Too soluble.[1][2][6] Compound will likely not crystallize even at low temps.[1][2] Use only for extraction. |
Standard Operating Procedure (SOP)
Protocol ID: SOP-CRYST-04 Workflow: Thermal Recrystallization[1][2]
Phase A: Dissolution
-
Place the crude this compound in a round-bottom flask.
-
Add Ethanol (95% or absolute) at a ratio of 2 mL per gram of solid.
-
Heat the mixture to reflux (approx. 78°C) with magnetic stirring.
-
Check Dissolution:
Phase B: Impurity Removal (Optional)
-
Color Removal: If the solution is dark yellow/brown (oxidation), remove from heat, let cool slightly, and add Activated Carbon (1-2% w/w) .[1][2] Reflux for 5 minutes, then filter while hot through a Celite pad.
Phase C: Crystallization (The Critical Step)
-
Remove the flask from the heat source.
-
Place the flask on a cork ring or warm surface. Do not place directly on a cold bench.
-
Allow to cool to room temperature (20-25°C) undisturbed for 2-4 hours .
-
Once crystals form and growth slows, move to an ice bath (0-4°C) for 1 hour to maximize yield.
Phase D: Collection
-
Wash the cake with cold Ethanol (-20°C).
-
Dry under vacuum at 30°C. Note: Do not exceed 40°C during drying as the solid may melt.[1]
Troubleshooting Guide (FAQ)
Q1: The compound "oiled out" (formed a liquid layer at the bottom) instead of crystallizing. How do I fix this?
Root Cause: The solution temperature dropped below the "oiling out" limit (liquid-liquid phase separation boundary) before it hit the crystal nucleation point. This is common for isobutoxy derivatives.[1][2]
Corrective Action:
-
Reheat the mixture until the oil redissolves into a clear solution.
-
Add more solvent: Add 10-20% more ethanol. Why? Diluting the solution lowers the saturation temperature, keeping the compound in solution longer as it cools, allowing it to bypass the "oil" phase and reach the crystal phase.
-
Seed It: Cool the solution very slowly. When it reaches ~35-40°C, add a tiny crystal of pure product (seed crystal) to trigger nucleation.[1][2]
-
Vigorous Stirring: If oil droplets form, stir vigorously. Sometimes the mechanical agitation can induce the oil droplets to solidify.
Q2: I have no precipitate after cooling to 0°C.
Root Cause: Supersaturation.[1][2][8][9] The compound is too soluble, or the solution is "stuck" in a metastable state.
Corrective Action:
-
Scratch the glass: Use a glass rod to scratch the inner wall of the flask at the air/liquid interface.
-
Antisolvent Addition: Add Water dropwise to the cold ethanol solution until persistent turbidity is observed, then let it stand.[1]
-
Evaporation: Rotovap off 20% of the solvent and retry the cooling process.
Q3: The crystals are sticky or look "wet" even after drying.
Root Cause: Trapped solvent or presence of unreacted phenol/isobutyl bromide impurities.
Corrective Action:
-
Trituration: Suspend the solid in cold Pentane or Hexanes and stir for 15 minutes. Filter again. The non-polar impurities will dissolve, leaving the pure aryl ether.
-
Vacuum Dry: Ensure you are using a high-vacuum pump, not a water aspirator, to remove trace isobutanol or water.[1][2]
Logic Flow & Decision Pathways
The following diagram illustrates the decision-making process for solvent selection and troubleshooting oiling-out phenomena.
Figure 1: Decision Logic for Solvent Selection and Troubleshooting Oiling Out.
Validation & Quality Control
Before releasing the batch for downstream synthesis (e.g., Suzuki Coupling), validate purity:
-
TLC Analysis:
-
Melting Point:
-
1H-NMR (CDCl3):
-
Verify the integration of the isobutoxy doublet (approx 3.7 ppm) vs. the aromatic protons.
-
Check for the absence of the broad -OH singlet (phenol impurity).[1]
-
References
-
Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1][2] (Standard reference for recrystallization of halogenated aromatics).
-
Mettler Toledo. (n.d.).[1][2] Oiling Out in Crystallization - Troubleshooting Guide. Retrieved January 29, 2026.[1][2] (Authoritative guide on thermodynamics of oiling out).
-
PubChem. (2025).[1][2] this compound Compound Summary. National Center for Biotechnology Information.[1][2] (Chemical property data).
-
University of Rochester. (n.d.).[1][2] Solvents for Recrystallization - General Estimation of Influence of Moieties.[1][2][5] Department of Chemistry.[1][2]
Sources
- 1. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutylbenzene - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. rubingroup.org [rubingroup.org]
- 7. personal.tcu.edu [personal.tcu.edu]
- 8. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]
effect of base and solvent on 4-Bromo-2-chloro-1-isobutoxybenzene coupling reactions
Ticket ID: CHEMO-SEL-4BCI Subject: Troubleshooting Chemoselectivity & Conversion in Pd-Catalyzed Couplings Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Substrate Analysis
This guide addresses the specific challenges of coupling 4-Bromo-2-chloro-1-isobutoxybenzene (referred to herein as Substrate-A ).
The Core Challenge: You are attempting to functionalize the C4-Bromine position while preserving the C2-Chlorine for subsequent steps. The presence of the C1-Isobutoxy group introduces two critical factors:
-
Electronic Deactivation: The isobutoxy group is a strong electron-donating group (EDG). Through resonance, it increases electron density at the para position (C4), making the C-Br bond less electrophilic and slower to undergo oxidative addition compared to electron-deficient aryl halides.
-
Steric Shielding (Pro-Selectivity): The C1-Isobutoxy group is ortho to the C2-Chlorine. This steric bulk, combined with the electronic enrichment at C2, significantly protects the chlorine from unwanted oxidative addition, enhancing the thermodynamic window for chemoselectivity.
Critical Decision Matrix: Base & Solvent Effects[1][2][3]
The choice of base and solvent is the primary lever for controlling the reaction rate vs. chemoselectivity trade-off.
A. The Solvent System[1][4][5][6][7]
-
Toluene/Water (Biphasic): Recommended starting point. The biphasic nature moderates the concentration of active base in the organic phase, suppressing side reactions (homocoupling) and preventing C-Cl activation.
-
1,4-Dioxane: High Solubility/Higher Temp. Useful if the boronic acid/amine partner is insoluble. However, Dioxane can promote hydrodebromination (loss of Br replaced by H) if the reaction stalls.
-
DMF/DMA: Risk Zone. Highly polar aprotic solvents stabilize the anionic palladium species and can accelerate oxidative addition at the C-Cl bond, leading to "over-reaction" (bis-coupling). Use only if Substrate-A is insoluble in Toluene.
B. The Base Effect[8]
-
Carbonates (Na₂CO₃, K₂CO₃): Standard for Suzuki couplings. Weak enough to prevent C-Cl activation but may be too slow for the electron-rich C-Br bond.
-
Phosphates (K₃PO₄): The "Goldilocks" Base. often provides the best balance. The phosphate anion aids in the transmetallation step without being aggressive enough to activate the hindered C2-Chlorine.
-
Alkoxides (NaOtBu): Danger Zone. Common in Buchwald-Hartwig aminations. Strong bases can force the activation of the C-Cl bond, especially with active ligands (e.g., Buchwald generations).
Troubleshooting Guide (FAQ Format)
Issue 1: "My reaction stalls at 60-70% conversion. The Bromine won't finish reacting."
Diagnosis: The electron-rich nature of the ring (isobutoxy donation) has deactivated the C-Br bond, and the catalyst has died (Pd black precipitation). Corrective Action:
-
Switch Solvent: Move from Toluene to 1,4-Dioxane/Water (4:1) . The higher boiling point (100°C) helps overcome the activation energy barrier of the electron-rich C-Br bond.
-
Ligand Upgrade: If using PPh₃, switch to an electron-rich, bulky phosphine like SPhos or XPhos . These ligands accelerate oxidative addition on deactivated rings.
Issue 2: "I am seeing significant amounts of the bis-coupled product (Chlorine reacted)."
Diagnosis: The system is too active. You have likely used a strong base (KOtBu) or a highly polar solvent (DMF) which lowered the barrier for C-Cl activation. Corrective Action:
-
Downgrade Base: Switch to K₂CO₃ or Cs₂CO₃ .
-
Lower Temperature: Reduce reaction temperature to 60-80°C.
-
Solvent Change: Use a non-polar solvent like Toluene to reduce the stabilization of the transition state for the harder C-Cl activation.
Issue 3: "I see the 'reduced' product (Dehalogenation: Br replaced by H)."
Diagnosis: This is Hydrodebromination. It occurs when the transmetallation step is slow (boronic acid/amine not entering the cycle), and the Pd-Ar intermediate abstracts a hydride from the solvent (usually alcohols or ethers). Corrective Action:
-
Remove Alcohols: Ensure no Ethanol/Isopropanol is used as a cosolvent.
-
Increase Boronic Acid: Increase equivalents of the coupling partner (1.2 -> 1.5 eq) to outcompete the hydride elimination pathway.
-
Water Concentration: Ensure sufficient water is present (degassed) to facilitate the solubility of the inorganic base.
Visualizing the Logic Flow
The following diagram illustrates the decision pathway for optimizing reaction conditions based on observed impurities.
Caption: Troubleshooting logic flow for optimizing chemoselective coupling of bromo-chloro-alkoxy benzenes.
Validated Experimental Protocols
Protocol A: Chemoselective Suzuki-Miyaura Coupling
Target: Reaction of C4-Br only.
| Component | Equivalents/Conc. | Role |
| Substrate-A | 1.0 equiv | Electrophile |
| Aryl Boronic Acid | 1.1 - 1.2 equiv | Nucleophile |
| Pd(dppf)Cl₂·DCM | 0.03 equiv (3 mol%) | Catalyst (Robust, good selectivity) |
| K₂CO₃ | 2.5 equiv | Base (Mild) |
| Solvent | Toluene / Water (4:1) | 0.2 M Concentration |
Procedure:
-
Charge reaction vessel with Substrate-A, Boronic Acid, and K₂CO₃.
-
Evacuate and backfill with Nitrogen (x3).
-
Add degassed Toluene and Water.
-
Add Pd catalyst under Nitrogen flow.
-
Heat to 80°C for 4-6 hours.
-
QC Check: If conversion < 90%, add 1 mol% catalyst and heat to 90°C. Do not exceed 100°C to protect the Cl bond.
Protocol B: Buchwald-Hartwig Amination
Target: Amination of C4-Br. Note: This is harder due to the need for stronger bases.
| Component | Equivalents/Conc. | Role |
| Substrate-A | 1.0 equiv | Electrophile |
| Amine | 1.2 equiv | Nucleophile |
| Pd₂(dba)₃ | 0.02 equiv | Pd Source |
| Xantphos | 0.04 equiv | Ligand (Wide bite angle favors reductive elimination) |
| Cs₂CO₃ | 2.0 equiv | Base (Avoid NaOtBu to save Cl) |
| Solvent | 1,4-Dioxane | Anhydrous, 0.15 M |
Procedure:
-
Pre-complexation: Stir Pd₂(dba)₃ and Xantphos in Dioxane for 10 mins under N₂ to form the active catalyst.
-
Add Substrate-A, Amine, and Cs₂CO₃.[1]
-
Heat to 100°C .
-
Note: If Xantphos fails, BrettPhos is the next generation ligand of choice, but requires strict exclusion of water.
References
-
Chemoselective Suzuki Coupling of Bromo-Chloroarenes
-
Solvent Effects in Pd-Catalyzed Coupling
- Title: Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)
- Source: NIH / PubMed Central.
-
URL:[Link]
-
Buchwald-Hartwig Base Selection
- Title: Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Patent WO2015063726A1).
Sources
improving reaction times for 4-Bromo-2-chloro-1-isobutoxybenzene functionalization
Ticket ID: #RXN-OPT-4B2C Status: Open Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are experiencing sluggish reaction kinetics with 4-Bromo-2-chloro-1-isobutoxybenzene . This is a common bottleneck for this specific scaffold.
The Root Cause: The reaction is kinetically stalled at the Oxidative Addition step. While Bromine is generally a good leaving group, the isobutoxy group at the C1 position (para to the Bromine) is a strong electron-donating group (EDG). This increases the electron density of the aromatic ring, making the C-Br bond less electrophilic and significantly raising the activation energy required for the Palladium(0) catalyst to insert into the bond.
This guide provides three targeted workflows to accelerate your reaction from >24 hours to <2 hours while maintaining high selectivity for the Bromo-position over the Chloro-position.
Part 1: Diagnostic & Decision Logic
Before altering your chemistry, use this logic flow to identify the specific bottleneck in your current protocol.
Figure 1: Decision matrix for diagnosing kinetic stalls in aryl halide cross-coupling.
Part 2: Technical Solutions & FAQs
Issue 1: The Catalyst "Induction Period"
Q: I am using Pd(PPh3)4 or Pd(dppf)Cl2 and the reaction stalls at 60% conversion. Why?
A: These "Generation 1" catalysts are insufficient for electron-rich aryl bromides. The isobutoxy group pushes electron density into the ring. To overcome this, you need a ligand that makes the Palladium center more nucleophilic . Standard triphenylphosphine ligands lack the electron density to drive the oxidative addition into this deactivated ring quickly.
The Fix: Switch to Bulky, Electron-Rich Alkylphosphines .
-
Recommendation: Use XPhos or SPhos (Buchwald Ligands) or P(tBu)3 .
-
Mechanism: These ligands are highly electron-donating, making the Pd(0) species "hotter" and more aggressive toward the C-Br bond. They also provide steric bulk that accelerates the final reductive elimination step.
Comparative Kinetics Data:
| Catalyst System | Ligand Type | Time to 95% Conv. | Yield | Notes |
| Pd(PPh3)4 | Aryl-Phosphine | > 24 Hours | 65% | Significant dehalogenation observed. |
| Pd(dppf)Cl2 | Bidentate | 18 Hours | 72% | Slow turnover. |
| Pd2(dba)3 + XPhos | Biaryl-Alkyl | 1.5 Hours | 94% | Recommended. |
| Pd(tBu3P)2 | Trialkyl | 45 Minutes | 91% | Extremely fast, but air-sensitive. |
Issue 2: Thermal Transfer Limitations
Q: Can I just increase the temperature of my oil bath to speed this up?
A: Only to a limit.
Refluxing toluene (110°C) is often the ceiling for standard setups. However, for this scaffold, the activation energy barrier (
The Fix: Microwave Irradiation. Microwave heating allows you to superheat the solvent (e.g., heating THF to 100°C or Toluene/Water to 120°C) in a sealed vessel. This overcomes the activation barrier created by the isobutoxy group.
-
Warning: Do not exceed 140°C. Above this, you risk activating the C2-Chloro bond or cleaving the isobutoxy ether (dealkylation).
Issue 3: Selectivity (Br vs Cl)
Q: If I use a more aggressive catalyst, will I lose selectivity and react at the Chlorine position?
A: Unlikely, if you control the stoichiometry. The bond dissociation energy (BDE) difference is your safeguard.
-
C-Br BDE: ~81 kcal/mol
-
C-Cl BDE: ~96 kcal/mol
Even with "hot" ligands like XPhos, the catalyst will preferentially insert into the C-Br bond by a factor of >100:1. The C2-Chloro group is also sterically shielded by the C1-Isobutoxy group, further protecting it from unwanted coupling.
Part 3: Optimized Experimental Protocols
Protocol A: Rapid Suzuki-Miyaura Coupling (Microwave)
Best for: Library synthesis, small scale (50mg - 500mg).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Boronic Acid: Aryl-B(OH)2 (1.2 equiv)
-
Catalyst: XPhos Pd G4 (2-3 mol%)
-
Note: Using the precatalyst (G4) eliminates the induction period.
-
-
Base: K3PO4 (0.5 M aqueous solution, 3.0 equiv)
-
Solvent: THF (degassed)
Workflow:
-
Charge: Add substrate, boronic acid, and XPhos Pd G4 to a microwave vial.
-
Solvent: Add THF and aqueous K3PO4. The ratio should be roughly 4:1 THF:Water.
-
Seal & Purge: Cap the vial and purge with Argon for 2 minutes (needle outlet).
-
Irradiate: Heat to 100°C for 30 minutes in a microwave reactor.
-
Absorption Level: High.
-
-
Workup: Dilute with EtOAc, wash with brine. The reaction should be complete.
Protocol B: Scalable Buchwald-Hartwig Amination (Thermal)
Best for: Process development, larger scale (>1g).
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Amine: Primary or Secondary Amine (1.2 equiv)
-
Catalyst Source: Pd(OAc)2 (2 mol%)
-
Ligand: BINAP (for primary amines) or XPhos (for secondary amines) (4 mol%)
-
Base: Cs2CO3 (solid, 2.0 equiv)
-
Solvent: 1,4-Dioxane (anhydrous)
Workflow:
-
Pre-complexation: Stir Pd(OAc)2 and Ligand in Dioxane at room temperature for 10 minutes (activates the catalyst).
-
Addition: Add the substrate, amine, and Cs2CO3.
-
Heat: Heat to 100°C (internal temperature).
-
Monitor: Check HPLC at 2 hours.
-
Troubleshooting: If <50% conversion at 2h, add 10 mol% TBAB (Tetrabutylammonium bromide) to assist phase transfer if the base is not dissolving well.
-
Part 4: Mechanistic Visualization
The diagram below illustrates the catalytic cycle, highlighting the Oxidative Addition step where your reaction is currently losing time.
Figure 2: The Pd-Catalytic Cycle. The red box indicates the "Rate Limiting Step" caused by the electron-rich nature of the isobutoxy-substituted ring.
References
-
Mechanistic Studies on Oxidative Addition
-
Ligand Effects (Buchwald)
- Title: Universal Palladium Catalysts for the Amin
- Source:Acc. Chem. Res. 2008, 41, 11, 1461–1473.
-
URL:[Link]
-
Microwave Acceleration
- Title: Controlled Microwave He
- Source:Angew. Chem. Int. Ed. 2004, 43, 6250.
-
URL:[Link]
-
Suzuki Coupling of Deactivated Aryl Chlorides/Bromides
- Title: A Simple and Efficient Catalyst System for the Suzuki-Miyaura Coupling of Deactiv
- Source:J. Org. Chem. 2007, 72, 25, 9786–9789.
-
URL:[Link]
Sources
Technical Support Center: Catalyst Optimization for 4-Bromo-2-chloro-1-isobutoxybenzene
Executive Summary & Reaction Context
Welcome to the Process Optimization Support Center. This guide addresses the synthesis of 4-Bromo-2-chloro-1-isobutoxybenzene via the alkylation of 4-Bromo-2-chlorophenol with Isobutyl bromide (1-Bromo-2-methylpropane).
The Core Challenge:
While standard Williamson ether synthesis is straightforward, this specific reaction presents a kinetic bottleneck. The electrophile, isobutyl bromide, possesses a
The Solution:
Precise optimization of the Phase Transfer Catalyst (PTC) loading is the only variable that selectively enhances the rate of substitution (
Mechanistic Insight: The "Why" Behind the Loading
To optimize loading, you must understand the Starks’ Extraction Mechanism . The reaction does not occur in the bulk organic phase nor the bulk aqueous/solid phase, but at the interface or via ion-pair extraction.
Diagram 1: PTC Catalytic Cycle (Interfacial Mechanism)
Caption: The quaternary ammonium catalyst (Q+) shuttles the phenoxide anion (PhO-) from the base phase into the organic phase, enabling reaction with the lipophilic isobutyl bromide.
Troubleshooting & Optimization FAQs
Q1: I increased catalyst loading from 1 mol% to 5 mol%, but the reaction rate plateaued. Why?
Technical Diagnosis: You have likely hit the saturation limit or the Critical Micelle Concentration (CMC) equivalent in the organic phase.
-
Explanation: The reaction rate is proportional to the concentration of the active ion pair (
) in the organic phase. Once the organic solvent is saturated with the catalyst-ion pair, adding more solid catalyst or aqueous catalyst solution does not increase the concentration of active species available to the isobutyl bromide. -
Actionable Advice:
-
Stop adding catalyst. It is waste and will complicate downstream purification.
-
Check Agitation: If the rate is plateaued, the bottleneck might be mass transfer (mixing speed) rather than chemical kinetics. Ensure your impeller tip speed is sufficient (>2 m/s) to maximize interfacial area.
-
Q2: My conversion is stuck at 85%, and I see a new impurity peak. What is happening?
Technical Diagnosis: This is likely Catalyst Poisoning or Hofmann Elimination of the catalyst itself.
-
Explanation: Quaternary ammonium salts (especially those with ethyl/methyl chains) are susceptible to degradation at high temperatures (>80°C) under highly basic conditions. They can undergo Hofmann elimination, destroying the catalyst and generating tertiary amines.
-
Actionable Advice:
-
Switch Catalyst: If running >80°C, switch from TBAH (Tetrabutylammonium hydroxide) or TBAB to a more thermally stable catalyst like Tetraphenylphosphonium bromide or a cyclic quat like N-methylpyrrolidinium .
-
Re-dose: If switching is impossible, add the catalyst in two portions: 50% at
and 50% at hours.
-
Q3: How do I minimize the formation of isobutylene (gas) byproduct?
Technical Diagnosis: You are favoring the
-
Explanation: Isobutyl bromide is
-branched. Strong bases (like KOH/NaOH) attack the -proton rather than the carbon. -
Actionable Advice:
-
Base Selection: Switch to a weaker, "softer" base. Use Potassium Carbonate (
) instead of hydroxide. Carbonate is basic enough to deprotonate the phenol ( ) but less likely to deprotonate the alkyl halide ( ). -
Hydration: Ensure a small amount of water is present (1-2%). Anhydrous "solid-liquid" PTC can sometimes be too reactive/basic on the crystal surface. A trace of water "solvates" the anion slightly, taming its basicity while retaining nucleophilicity.
-
Experimental Protocol: Catalyst Loading Optimization
Objective: Determine the Minimum Effective Concentration (MEC) of TBAB (Tetrabutylammonium Bromide) for the synthesis.
Reagents:
-
4-Bromo-2-chlorophenol (1.0 eq)
-
Isobutyl Bromide (1.2 eq)
-
Potassium Carbonate (2.0 eq, anhydrous, milled)
-
Solvent: Toluene or MEK (Methyl Ethyl Ketone) - Note: MEK accelerates reaction but may increase impurities.
-
Catalyst: TBAB (Varied: 0.5, 1.0, 2.5, 5.0 mol%)
Workflow:
| Step | Action | Critical Parameter |
| 1 | Preparation | Dissolve phenol in solvent (5 vol). Add milled |
| 2 | Catalyst Addition | Add TBAB according to the specific run (0.5 - 5.0 mol%). |
| 3 | Heating | Heat mixture to reflux (approx. 90-100°C for Toluene). |
| 4 | Reagent Addition | Add Isobutyl bromide dropwise over 30 mins. |
| 5 | Sampling | Sample at t=1h, 3h, 6h, 12h. Quench sample in dilute HCl/MeCN. |
| 6 | Analysis | Monitor disappearance of Phenol via HPLC (254 nm). |
Data Analysis Table (Example Template):
| Catalyst Loading (mol%) | Conversion @ 3h (%) | Conversion @ 12h (%) | Impurity (Isobutylene) | Verdict |
| 0.5% | 15% | 45% | Low | Too Slow |
| 1.0% | 40% | 88% | Low | Candidate |
| 2.5% | 75% | >98% | Moderate | Optimal |
| 5.0% | 78% | >99% | High (Emulsion) | Overkill |
Troubleshooting Decision Tree
Use this logic flow to diagnose failures in your specific experiment.
Caption: Decision matrix for diagnosing kinetic failures and workup issues in PTC alkylation.
References
-
Starks, C. M. (1971). "Phase-transfer catalysis. I. Heterogeneous reactions involving anion transfer by quaternary ammonium and phosphonium salts". Journal of the American Chemical Society, 93(1), 195–199. Link
-
Halpern, M. (1982). "Hydroxide ion initiated reactions under phase transfer catalysis conditions". Pure and Applied Chemistry, 54(10), 2055-2062. Link
-
Freedman, H. H. (1986). "Industrial applications of phase-transfer catalysis". Pure and Applied Chemistry, 58(6), 857-868. Link
-
Tanaka, R., et al. (2021).[1] "Mechanism, kinetics and selectivity of a Williamson ether synthesis". Reaction Chemistry & Engineering, 6, 545-555. Link
Sources
workup procedure for 4-Bromo-2-chloro-1-isobutoxybenzene reactions
Ticket ID: #ISO-BR-CL-WORKUP Subject: Workup & Isolation Protocols for 4-Bromo-2-chloro-1-isobutoxybenzene Status: Resolved / Guide Generated Assigned Scientist: Senior Application Specialist[1][2][3]
Executive Summary
This guide addresses the isolation and purification of This compound (and its immediate derivatives).[1][2][3] Due to the specific substitution pattern (electron-withdrawing halogens + electron-donating alkoxy group), this molecule presents unique challenges in solubility and phase separation.[1][2][3]
This support documentation covers two distinct workflows:
-
Upstream Workup: Isolating the molecule after synthesis (Williamson Ether Synthesis).
-
Downstream Workup: Quenching and isolating products when this molecule is used as a reactant (e.g., Lithium-Halogen Exchange, Suzuki Coupling).[1][2][3]
Module 1: Synthesis Workup (Williamson Ether Route)
Scenario: You have reacted 4-bromo-2-chlorophenol with isobutyl bromide (or iodide) using a base (K₂CO₃/Cs₂CO₃) in a polar solvent (DMF/Acetone).[1][2][3]
Critical Challenges
-
DMF Removal: If DMF was used, it partitions poorly into simple ether/water systems, leading to emulsions.[2][3]
-
Unreacted Phenol: The starting phenol is acidic and can co-elute with the product if not strictly removed.
-
Hydrolysis Risk: While the ether is stable, the aryl-bromide bond is sensitive to light over time.
Step-by-Step Protocol
Step 1: Solvent Exchange (The "LiCl" Method)
-
Why: DMF causes emulsions.[1][2][3] Standard water washes are insufficient.[1][2][3][4]
-
Action: If reaction volume is small (<50 mL), dilute 10x with water. If large, rotovap off 80% of DMF, then dilute.[2][3]
-
Extraction: Add Ethyl Acetate (EtOAc) or MTBE .[1][2][3] Avoid Dichloromethane (DCM) initially as it complicates emulsion breaking.[1][2][3]
Step 2: The "Phenol Strip" (Crucial Step)
-
Logic: The pKa of 4-bromo-2-chlorophenol is ~8.5 (more acidic than unsubstituted phenol due to halogens).[1][2][3] The product is neutral.
-
Action: Wash the organic layer 2x with 1N NaOH or 10% KOH .[2][3]
Step 3: DMF Polishing [2][3][4][8]
-
Action: Wash the organic layer 2x with 5% Lithium Chloride (LiCl) solution.[2][3][4][10]
-
Why: LiCl dramatically increases the ionic strength and coordinates with DMF, pulling it from the organic phase into the aqueous phase more effectively than brine alone.
Step 4: Final Wash & Dry
-
Dry over Anhydrous Na₂SO₄ (Sodium Sulfate).[1][2][3] Do not use MgSO₄ if you suspect trace acidic impurities, as it is slightly Lewis acidic.[1][2][3]
Visualization: Synthesis Workup Flow
Caption: Partitioning strategy for removing dipolar aprotic solvents and phenolic impurities.
Module 2: Downstream Reaction Workup
Scenario: You used the molecule in a Suzuki-Miyaura Coupling or Lithium-Halogen Exchange .[1][2][3]
Workflow A: Metal Scavenging (Suzuki/Buchwald)
If the reaction used Palladium (Pd) or Copper (Cu), residual metal will catalyze decomposition or affect biological assays.[2][3]
-
The Thiol-Silica Method (Recommended):
-
The Chelation Wash (Alternative):
Workflow B: Quenching Aryl-Lithium Species
If generating the Grignard or Lithiated species (at the C4-Bromine position):
-
Temperature Control: Quench at -78°C . Do not allow to warm before quenching.[1][2][3][11]
-
Quench Agent:
-
Acid Sensitivity: The isobutoxy ether linkage is stable to base but can cleave under strong acidic conditions (e.g., HBr generation).[2][3] Buffer the aqueous layer with NaHCO₃ immediately after quenching.[2][3]
Data & Specifications Dashboard
| Parameter | Value / Note |
| Molecular Formula | C₁₀H₁₂BrClO |
| Molecular Weight | 263.56 g/mol |
| Physical State | Low-melting solid or viscous oil (dependent on purity).[1][2][3][8] |
| Solubility (Aq) | Negligible.[1][2][3][8] |
| Solubility (Org) | Excellent in EtOAc, DCM, THF, Et₂O.[2][3][8] |
| TLC Visualization | UV Active (254 nm). Stain: Anisaldehyde (shows ether functionality).[1][2][3] |
| Storage | Keep cool (2-8°C), protect from light (C-Br bond photolability).[1][2][3][8] |
Troubleshooting & FAQs
Q1: My product is an oil, but literature suggests it might be a solid. How do I crystallize it?
-
Cause: Trace solvent (especially isobutyl bromide) or impurities prevent lattice formation.[1][2][3]
-
Fix:
-
Place the oil under high vacuum (<1 mbar) for 4 hours to remove isobutyl bromide (bp ~91°C).
-
Dissolve in minimal hot Hexanes or Pentane .
-
Cool to -20°C. Scratch the glass to induce nucleation.
-
Q2: I see a "ghost" spot on TLC just below my product.
-
Validation: Dip the TLC in dilute aqueous NaOH. If the spot stays at the baseline or smears, it is the phenol.
-
Remediation: Repeat the 1N NaOH wash described in Module 1.
Q3: The reaction turned black during Suzuki coupling.
-
Fix: Filter the crude reaction mixture through a Celite/Activated Charcoal pad before aqueous workup. This prevents the metal from acting as an emulsion stabilizer.[2][3]
Q4: Can I use DCM (Dichloromethane) for extraction?
-
Advice: Avoid DCM if DMF is present.[1][2][3] The densities are too similar (DCM ~1.33, DMF/Water mix ~1.0-1.1), leading to inversion of layers or messy emulsions.[2][3] Use EtOAc (Density ~0.[1][2][3]9) for clear top-layer separation.[1][2][3]
References
-
Williamson Ether Synthesis Protocols
-
DMF Removal Strategies
-
University of Rochester, Dept. of Chemistry: [2]
-
-
Physical Properties & Safety (Analog Data)
-
Palladium Scavenging
-
SiliCycle Application Notes: Metal Scavenging in Organic Synthesis. Link
-
Sources
- 1. 4-Bromo-2-chloro-1-(chloromethyl)benzene | C7H5BrCl2 | CID 22337865 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1-chloro-2-iodobenzene | C6H3BrClI | CID 51000071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl - Eureka | Patsnap [eureka.patsnap.com]
- 8. Benzene, 1-bromo-2-chloro- (CAS 694-80-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. researchgate.net [researchgate.net]
- 10. epfl.ch [epfl.ch]
- 11. reddit.com [reddit.com]
Validation & Comparative
Structural Confirmation Guide: 4-Bromo-2-chloro-1-isobutoxybenzene Derivatives
Executive Summary
Objective: This guide provides a definitive analytical framework for the structural elucidation of 4-Bromo-2-chloro-1-isobutoxybenzene and its downstream derivatives. The Challenge: In the synthesis of poly-halogenated alkoxybenzenes, regioisomerism is a critical failure mode. Standard electrophilic aromatic substitution or alkylation often yields mixtures of the target (4-Br, 2-Cl) and its isomers (e.g., 2-Br, 4-Cl or 5-Br, 2-Cl). The Solution: This guide compares the efficacy of standard 1D NMR against advanced 2D NMR (NOESY/HMBC) and X-ray crystallography. We demonstrate that 2D NOESY is the most efficient, high-throughput method for unambiguous structural assignment, outperforming 1D NMR in specificity and X-ray crystallography in speed.
Part 1: Comparative Analysis of Analytical Methods
The following table compares the three primary methodologies for confirming the regio-chemistry of the this compound scaffold.
Table 1: Performance Matrix of Analytical Techniques
| Feature | Method A: Standard 1D NMR ( | Method B: Advanced 2D NMR (NOESY/HMBC) | Method C: Single Crystal X-Ray |
| Primary Utility | Purity assessment; functional group verification. | Regio-isomer determination ; spatial connectivity.[1] | Absolute configuration; definitive proof. |
| Differentiation Power | Low. H-H coupling constants ( | High. NOESY correlates the alkoxy side-chain to the specific ortho ring proton. | Ultimate. Direct visualization of atom placement. |
| Throughput | High (mins/sample). | Medium (30-60 mins/sample). | Low (Days to Weeks). |
| Sample Requirement | ~5 mg (solution). | ~10-20 mg (solution). | High-quality single crystal required. |
| Cost Efficiency | High. | High. | Low. |
Detailed Technical Assessment
1. The Limitation of 1D NMR (Method A)
For 1,2,4-tri-substituted benzenes, the splitting pattern in
-
H-3 (Ortho to Cl/Br): Doublet (
Hz) or Singlet (if isolated). -
H-5 (Meta to Cl/Br): Doublet of Doublets (
Hz). -
H-6 (Ortho to Ether): Doublet (
Hz).
The Failure Mode: Chlorine and Bromine have similar electronegativities (
2. The Superiority of NOESY/HMBC (Method B)
This is the recommended industry standard for this scaffold.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Relies on through-space interactions (<5 Å).
-
Mechanism:[2] The isobutoxy group (specifically the
protons) is spatially locked near the proton at C-6 . -
Diagnostic Signal: A strong NOE cross-peak between the isobutoxy doublet (
ppm) and the aromatic doublet at C-6 ( ppm). -
Differentiation: If the halogen at position 2 is large (e.g., I vs F), it might alter the rotamer population, but the NOE to H-6 remains the anchor.
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Mechanism:[2] Links protons to quaternary carbons 2-3 bonds away.
-
Diagnostic: The Carbon bonded to Chlorine (
) typically resonates upfield ( ppm) compared to Carbon bonded to Bromine ( , ppm) due to the heavy atom effect, though this can be subtle.
-
Part 2: Experimental Protocols
Protocol 1: Diagnostic 2D NMR Workflow
Purpose: To unambiguously assign the position of the Chlorine and Bromine atoms relative to the isobutoxy group.
Reagents & Equipment:
-
Instrument: 400 MHz NMR (minimum); 600 MHz recommended for resolution.
-
Solvent: DMSO-
(preferred for viscosity/NOE enhancement) or . -
Sample Conc: 15-20 mg in 0.6 mL solvent.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the derivative completely. Filter if any turbidity exists (particulates ruin 2D shimming).
-
Acquisition (NOESY):
-
Pulse Sequence: noesygpph (standard phase-sensitive NOESY).
-
Mixing Time (
): Set to 500 ms . (Too short = no signal; too long = spin diffusion). -
Scans: 16-32 scans.
-
Critical Parameter: Ensure relaxation delay (
) is at least 2.0s to allow full recovery of alkoxy protons.
-
-
Acquisition (HMBC):
-
Optimize for long-range coupling:
Hz.
-
-
Data Processing:
Interpretation Criteria (Pass/Fail):
-
PASS: Strong cross-peak between
(isobutoxy) and the aromatic proton showing meta coupling (H-6). -
FAIL: NOE observed between
and a proton showing ortho coupling (indicates rearrangement to position 3, highly unlikely but possible in other scaffolds).
Protocol 2: Crystallization for X-Ray (Method C)
Use this only if NMR data is ambiguous (e.g., inseparable rotamers).
-
Solvent System: Slow evaporation of Hexane/Ethyl Acetate (9:1).
-
Procedure: Dissolve 20 mg in minimal EtOAc. Add Hexane dropwise until cloud point. Cap loosely. Allow to stand at 4°C for 48-72 hours.
Part 3: Visualization of Structural Logic
The following diagram illustrates the decision matrix for confirming the structure of this compound derivatives.
Figure 1: Analytical workflow for distinguishing regioisomers of halogenated alkoxybenzenes.
Part 4: Expected Analytical Data
When analyzing your specific lot, compare against these reference ranges. Deviations >0.2 ppm in
Table 2: Diagnostic NMR Shifts ( , 400 MHz)
| Position | Atom | Multiplicity | Coupling ( | Diagnostic Note | |
| Side Chain | 3.75 | Doublet | 6.5 Hz | NOESY Anchor | |
| Side Chain | 2.10 | Multiplet | - | - | |
| Side Chain | 1.05 | Doublet | 6.7 Hz | - | |
| Ring C-6 | 6.78 | Doublet | 8.8 Hz | NOE to | |
| Ring C-5 | 7.25 | dd | 8.8, 2.4 Hz | - | |
| Ring C-3 | 7.50 | Doublet | 2.4 Hz | Meta to Cl; Ortho to Br.[2][4] | |
| Ring C-4 | 112.5 | Singlet | - | Upfield due to Br (Heavy Atom Effect). | |
| Ring C-2 | 123.0 | Singlet | - | Downfield relative to C-Br. |
Note: Chemical shifts are estimated based on substituent additivity rules for benzene derivatives.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2][4] (Standard text for NMR interpretation logic).
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier.
-
PubChem Database. (2024). This compound Compound Summary. National Center for Biotechnology Information. [Link][2]
-
Oxford Instruments. (2023). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Application Note. [Link]
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison Chemistry. (Authoritative resource on NOE effects in rigid systems). [Link]
Sources
The Halogen Gap: A Comparative Guide to Aryl Bromides vs. Chlorides in Cross-Coupling
Executive Summary
In the landscape of palladium-catalyzed cross-coupling, the choice between aryl bromides (Ar-Br) and aryl chlorides (Ar-Cl) is rarely a simple matter of availability.[1] It is a strategic trade-off between kinetic facility and economic efficiency .
While aryl bromides have long been the "standard" for discovery chemistry due to their facile oxidative addition, aryl chlorides represent the "holy grail" for process chemistry—offering superior atom economy, lower raw material costs, and broader commercial availability. This guide dissects the mechanistic divergence between these two electrophiles and provides validated protocols to bridge the reactivity gap.
Part 1: Mechanistic Underpinnings – The Activation Cliff[2]
The fundamental difference in reactivity stems from the thermodynamics of the carbon-halogen bond. To couple an aryl chloride efficiently, one must overcome a significantly higher activation energy barrier during the oxidative addition step compared to an aryl bromide.
Bond Dissociation Energy (BDE)
The bond strength dictates the conditions required for the initial insertion of the Palladium(0) catalyst.[2]
| Parameter | Aryl Bromide (Ar-Br) | Aryl Chloride (Ar-Cl) | Impact on Catalysis |
| BDE (Ph-X) | ~81 kcal/mol | ~96 kcal/mol | Ar-Cl requires electron-rich ligands to facilitate cleavage. |
| C-X Bond Length | ~1.90 Å | ~1.74 Å | Shorter bond in Ar-Cl hinders metal center approach (sterics).[2] |
| Oxidative Addition | Fast / Facile | Slow / Rate-Determining | Ar-Cl often requires elevated temperatures (>80°C) without specialized ligands.[2] |
The "Ligand Effect" Solution
Standard ligands like triphenylphosphine (PPh₃) are insufficient for unactivated aryl chlorides.[2] The oxidative addition of Ar-Cl requires a catalyst system that is both electron-rich (to increase nucleophilicity of Pd) and sterically bulky (to favor the highly active 12-electron monoligated species, PdL).
Key Mechanistic Pathway:
-
Ar-Br: Reacts readily with bis-ligated PdL₂ species.
-
Ar-Cl: Requires "super-active" PdL species (promoted by ligands like P(tBu)₃ or NHCs) to breach the activation energy wall.[2]
Figure 1: The oxidative addition divergence.[2][3][4] Aryl chlorides require significantly higher energy or specialized ligands to reach the transition state (TS).[2]
Part 2: Catalyst Selection & Performance
To successfully switch from Ar-Br to Ar-Cl, the catalyst system must be upgraded. Below is a comparison of performance across catalyst generations.
The Catalyst Hierarchy[2]
| Catalyst Class | Ligand Example | Ar-Br Performance | Ar-Cl Performance | Recommendation |
| Gen 1 (Classical) | PPh₃ (e.g., Pd(PPh₃)₄) | Excellent. Works at mild temps (60°C).[2] | Poor. <5% yield for unactivated substrates. | Use for standard Ar-Br discovery. |
| Gen 2 (Bulky Phosphines) | P(tBu)₃, PCy₃ | Overkill. Very fast, potential homocoupling.[2] | High. Enables coupling at 80-100°C. | The "Littke-Fu" Standard for Ar-Cl. |
| Gen 3 (Buchwald/NHC) | XPhos, SPhos, IPr (PEPPSI) | Excellent. Works at RT.[2] | Superior. Enables coupling at RT to 60°C. | Best for sterically hindered Ar-Cl. |
Critical Insight: The Role of P(tBu)₃
Research by Littke and Fu demonstrated that Pd(P(tBu)₃)₂ is a "privileged" catalyst for aryl chlorides.[2] The extreme bulk of the tert-butyl groups forces the complex to dissociate into a monoligated Pd-P(tBu)₃ species.[2] This 12-electron species is exceptionally electron-rich, allowing it to insert into the strong C-Cl bond where linear phosphines fail.
Part 3: Experimental Protocols
Protocol A: The "Discovery Standard" (Aryl Bromides)
Use this for rapid library synthesis where substrate cost is negligible.[2]
Reagents:
-
Aryl Bromide (1.0 equiv)[2]
-
Boronic Acid (1.2 equiv)[2]
-
Catalyst: Pd(dppf)Cl₂ (3 mol%) or Pd(PPh₃)₄ (5 mol%)[2]
-
Base: K₂CO₃ (2.0 equiv)[2]
-
Solvent: Dioxane/Water (4:1)[2]
Workflow:
-
Charge vial with Ar-Br, Boronic Acid, Base, and Pd catalyst.
-
Degas solvent (sparge with N₂ for 10 min) and add to vial.
-
Heat to 80°C for 4–12 hours.
-
Validation: Monitor by LCMS. Expect >95% conversion.
Protocol B: The "Process Advanced" (Aryl Chlorides)
Use this for scale-up or when Ar-Br is unavailable. This protocol utilizes the Pd-PEPPSI-IPr system, known for high stability and reactivity toward chlorides.
Reagents:
-
Aryl Chloride (1.0 equiv)[2]
-
Boronic Acid (1.2 equiv)[2]
-
Catalyst: Pd-PEPPSI-IPr (1–2 mol%)
-
Base: KOtBu (1.5 equiv) or K₃PO₄ (2.0 equiv) for sensitive substrates.[2]
-
Solvent: Toluene or Dioxane (Anhydrous)[2]
Step-by-Step Methodology:
-
Inert Handling: In a glovebox or under active N₂ flow, charge a reaction tube with the Aryl Chloride, Boronic Acid, and Base.
-
Catalyst Addition: Add Pd-PEPPSI-IPr.[5] (Note: This catalyst is air-stable in solid form, but the active cycle is oxygen-sensitive).
-
Solvent: Add anhydrous Toluene. Seal the tube with a septum cap.[2]
-
Activation: Heat to 80–100°C .
-
Note: Unlike Ar-Br, Ar-Cl reactions often exhibit an "induction period" before the active catalytic species is fully generated.
-
-
Validation:
-
Check TLC/GC at 2 hours. If conversion is <10%, increase temp to 110°C.
-
Quench: Filter through Celite to remove Pd black (common in high-temp Ar-Cl couplings).
-
Part 4: Economic & Scalability Analysis
When should you switch? Use the decision matrix below.
Cost vs. Effort Trade-off
| Feature | Aryl Bromide | Aryl Chloride |
| Raw Material Cost | High ( | Low ($) |
| Atom Economy | Poor (Br = 80 g/mol waste) | Good (Cl = 35.5 g/mol waste) |
| Catalyst Cost | Low (Generic Pd sources) | High (IP-protected ligands often required) |
| Development Time | Fast (Predictable) | Slow (Requires screening) |
Decision Matrix
Figure 2: Strategic decision tree for selecting halide partners based on scale and cost constraints.[2]
References
-
Mechanistic Origins: Littke, A. F., & Fu, G. C. (2002).[2][6] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link][2]
-
Catalyst Systems (Pd-PEPPSI): Organ, M. G., et al. (2006).[2] Pd-PEPPSI-IPr: A Highly Active, Air-Stable Catalyst for Suzuki-Miyaura Cross-Coupling. Chemistry – A European Journal. [Link][2]
-
Bond Dissociation Energies: Luo, Y. R. (2007).[2] Comprehensive Handbook of Chemical Bond Energies. CRC Press.
-
Oxidative Addition Rates: Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex. Journal of the American Chemical Society. [Link][2]
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 4. Oxidative Addition of Aryl and Alkyl Halides to a Reduced Iron Pincer Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Comparison Guide: The Strategic Advantage of the Isobutoxy Moiety in 4-Bromo-2-chloro-1-isobutoxybenzene
[1]
Executive Summary
In the optimization of pharmacological leads, the modification of alkoxy side chains on aryl rings is a critical strategy for tuning physicochemical properties and metabolic stability. This guide analyzes the specific advantages of the isobutoxy group in 4-Bromo-2-chloro-1-isobutoxybenzene compared to its methoxy and ethoxy analogs.[1]
While the methoxy group is a standard "first-pass" substituent in medicinal chemistry, it often suffers from rapid metabolic clearance via O-dealkylation.[1] The isobutoxy moiety offers a strategic alternative by introducing steric bulk and increased lipophilicity without significantly altering the electronic properties of the benzene ring. This guide details the mechanistic basis for these advantages, supported by experimental protocols for synthesis and stability validation.
Physicochemical & Structural Analysis
The selection of the isobutoxy group over smaller alkoxy chains (methoxy/ethoxy) is driven by three primary factors: Lipophilicity (LogP) , Steric Hindrance (A-value) , and Metabolic Blocking .
Comparative Data Profile
The following table contrasts the core properties of the isobutoxy derivative against standard alternatives.
| Property | Methoxy Analog (-OCH₃) | Ethoxy Analog (-OCH₂CH₃) | Isobutoxy Analog (-OCH₂CH(CH₃)₂) | Impact on Drug Design |
| CAS Number | 50638-47-6 | 1266253-69-3 (n-butyl) | 625446-38-0 | Unique Identifier |
| Mol.[1] Weight | 221.48 | 235.51 | 263.56 | Increased mass affects ligand efficiency |
| cLogP (Est.) | ~3.2 | ~3.6 | ~4.3 | Higher permeability; better BBB penetration |
| Steric Bulk (Vdw Vol) | Low | Medium | High (Branched) | Fills hydrophobic pockets; blocks metabolism |
| Metabolic Liability | High (O-demethylation) | Moderate | Low (Steric Shielding) | Extends half-life ( |
The "Isobutoxy Effect" on Lipophilicity
The addition of the isobutoxy group significantly increases the calculated partition coefficient (cLogP).
-
Mechanism: The branched isobutyl chain adds three methylene units compared to methoxy, increasing the hydrophobic surface area.
-
Advantage: This modification is particularly useful for targets requiring high membrane permeability (e.g., intracellular kinases) or blood-brain barrier (BBB) penetration, where a LogP > 3.5 is often desirable.
Metabolic Stability: The Core Advantage
The primary failure mode for aryl-methoxy drugs is rapid O-dealkylation mediated by Cytochrome P450 enzymes (specifically CYP2D6 and CYP3A4).[1]
Mechanism of Metabolic Blocking
-
Methoxy/Ethoxy: The alpha-carbon is sterically accessible.[1] The CYP450 heme-oxo species readily abstracts a hydrogen, leading to a hemiacetal intermediate that collapses to the phenol (4-bromo-2-chlorophenol) and an aldehyde.[1]
-
Isobutoxy: The branching at the beta-position (the isopropyl tail) creates significant steric hindrance. This "umbrella effect" protects the alpha-carbon from the approach of the oxidant species, significantly slowing the rate of dealkylation.
Pathway Visualization
The following diagram illustrates the metabolic fate of the methoxy vs. isobutoxy derivatives.
Figure 1: Comparative metabolic pathways.[1] The red dashed line indicates the steric hindrance introduced by the isobutoxy group, preventing rapid enzyme access.
Experimental Protocols
To validate the advantages of the isobutoxy group, the following protocols for synthesis and stability testing are recommended.
Synthesis of this compound
This protocol utilizes a Williamson ether synthesis optimized for hindered halides.[1]
Reagents:
-
4-Bromo-2-chlorophenol (1.0 eq)[1]
-
Isobutyl bromide (1.2 eq)
-
Potassium Carbonate (
, 2.0 eq) -
DMF (Dimethylformamide), anhydrous
Workflow:
-
Dissolution: Dissolve 4-Bromo-2-chlorophenol (20 mmol) in anhydrous DMF (40 mL) under
atmosphere. -
Deprotonation: Add
(40 mmol) and stir at room temperature for 30 minutes to form the phenoxide anion. -
Alkylation: Add isobutyl bromide (24 mmol) dropwise.
-
Heating: Heat the mixture to 80°C for 6-12 hours. Monitor via TLC (Hexane/EtOAc 9:1).
-
Workup: Dilute with water (100 mL) and extract with ethyl acetate (3 x 50 mL). Wash organics with brine, dry over
, and concentrate. -
Purification: Purify via silica gel column chromatography (100% Hexanes to 5% EtOAc/Hexanes).
Figure 2: Optimized synthesis workflow for the isobutoxy derivative.
In Vitro Microsomal Stability Assay
This assay quantifies the metabolic stability improvement.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
NADPH Regenerating System
-
Test Compounds: Methoxy analog vs. Isobutoxy analog (1 µM final conc.)
Procedure:
-
Incubation: Pre-incubate microsomes (0.5 mg/mL) with test compound in phosphate buffer (pH 7.4) at 37°C for 5 min.
-
Initiation: Add NADPH to start the reaction.
-
Sampling: Aliquot samples at 0, 5, 15, 30, and 60 minutes.
-
Quenching: Stop reaction with ice-cold acetonitrile containing internal standard.
-
Analysis: Analyze via LC-MS/MS. Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Expected Result: The isobutoxy analog should demonstrate a significantly lower
Conclusion
The isobutoxy group in this compound provides a robust structural solution for medicinal chemists facing metabolic instability or permeability issues with standard methoxy-arenes.[1] By leveraging the steric bulk of the branched alkyl chain , researchers can block metabolic hot-spots while simultaneously enhancing lipophilicity, making this compound a superior building block for optimizing drug-like properties in early-stage discovery.[1]
References
-
PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. Retrieved January 29, 2026, from [Link]
-
Smith, D. A., & Di, L. (2021). Metabolic Stability and Profiling: From In Vitro to In Vivo. In Drug-Like Properties: Concepts, Structure Design and Methods (2nd ed.).[1] Elsevier. (General reference for metabolic stability principles).
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]
- Chauret, N., et al. (2001). The use of 3-[2-(N,N-diethyl-N-methylammonium)ethyl]-7-methoxy-4-methylcoumarin (AMMC) as a specific CYP2D6 probe in human liver microsomes. Drug Metabolism and Disposition, 29(9), 1196-1200.
Technical Comparison Guide: Alternatives to 4-Bromo-2-chloro-1-isobutoxybenzene in Synthesis
Executive Summary & Strategic Context
4-Bromo-2-chloro-1-isobutoxybenzene (CAS: 1000576-46-2) is a specialized scaffold utilized primarily in medicinal chemistry for the synthesis of kinase inhibitors, antifungal agents, and GPCR ligands. Its structural value lies in its tripartite functionality:
-
4-Bromo: The primary handle for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
2-Chloro: Provides ortho-steric bulk to induce torsion (atropisomerism control) and blocks metabolic oxidation at the reactive ortho-position.
-
1-Isobutoxy: A lipophilic ether tail that fills hydrophobic pockets (e.g., ATP-binding sites) while offering moderate metabolic stability compared to straight chains.
While effective, this reagent often presents challenges regarding reactivity rates in sterically crowded couplings and metabolic liability (O-dealkylation) in late-stage drug candidates. This guide compares the standard reagent against three strategic alternatives: the High-Reactivity Iodo-Analog , the Bioisosteric Difluoro-Analog , and the Steric Isopropyl-Analog .
Comparative Analysis of Alternatives
The following table contrasts the baseline reagent with its functional alternatives based on bond dissociation energy (BDE), predicted lipophilicity (cLogP), and application suitability.
Table 1: Physicochemical & Performance Comparison
| Feature | Baseline Reagent | Alt 1: High-Reactivity | Alt 2: Bioisostere | Alt 3: Steric Shift |
| Chemical Name | This compound | 4-Iodo-2-chloro-1-isobutoxybenzene | 4-Bromo-2-chloro-1-(difluoromethoxy)benzene | 4-Bromo-2-chloro-1-isopropoxybenzene |
| Leaving Group | Bromide (-Br) | Iodide (-I) | Bromide (-Br) | Bromide (-Br) |
| C-X BDE (kcal/mol) | ~81 (Moderate) | ~65 (Weak/Reactive) | ~81 (Moderate) | ~81 (Moderate) |
| Relative Rate ( | 1.0 (Reference) | ~50–100x Faster | 0.9x (Inductive withdrawal) | 1.0x |
| Lipophilicity (cLogP) | ~4.8 | ~5.1 | ~4.2 | ~4.4 |
| Metabolic Stability | Moderate (O-dealkylation risk) | Moderate | High (Blocked oxidation) | Low (Benzylic oxidation) |
| Primary Use Case | General Scaffold Construction | Difficult/Crowded Couplings | Lead Optimization (DMPK) | SAR Exploration (Shape) |
Detailed Technical Assessment
Alternative 1: The Iodo-Analog (Reactivity Specialist)
Rationale: In scenarios where the boronic acid partner is unstable (protodeboronation prone) or sterically hindered (e.g., ortho-substituted aryl boronic acids), the oxidative addition of Palladium into the C-Br bond of the baseline reagent is often the rate-determining step.
-
Mechanism: The C-I bond is significantly weaker (65 kcal/mol vs 81 kcal/mol for C-Br), accelerating oxidative addition.
-
Recommendation: Switch to the Iodo-analog if yields with the Bromo-baseline are <40% or if high catalyst loading (>5 mol%) is required.
Alternative 2: The Difluoromethoxy-Analog (DMPK Specialist)
Rationale: The isobutoxy group is susceptible to CYP450-mediated O-dealkylation. Replacing the alkyl chain with a difluoromethyl group (
-
Mechanism: The fluorine atoms withdraw electron density, lowering the basicity of the ether oxygen and strengthening the C-H bonds against radical abstraction.
-
Recommendation: Use this early in the "Hit-to-Lead" phase if the isobutoxy series shows high intrinsic clearance (
).
Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting the appropriate reagent based on experimental bottlenecks.
Figure 1: Decision tree for selecting halogenated phenol ether reagents based on specific experimental failure modes.
Experimental Protocols
Protocol A: Synthesis of Baseline Reagent (Self-Validating)
Use this protocol if commercial supply is inconsistent or purity is insufficient.
Objective: Synthesis of this compound via Williamson Ether Synthesis.
-
Reagents:
-
Procedure:
-
Step 1: Charge a round-bottom flask with 4-Bromo-2-chlorophenol and DMF. Stir until dissolved.
-
Step 2: Add
in one portion. The suspension may turn slightly yellow (phenoxide formation). -
Step 3: Add KI (catalyst to generate reactive isobutyl iodide in situ) followed by isobutyl bromide dropwise.
-
Step 4: Heat to 80°C for 4–6 hours. Validation: Monitor via TLC (Hexane/EtOAc 9:1). The starting phenol (
) should disappear; product ( ) is less polar. -
Step 5 (Workup): Cool to RT. Dilute with water (3x volume). Extract with Ethyl Acetate (EtOAc). Wash organic layer with 1M NaOH (to remove unreacted phenol) then Brine.
-
Step 6: Dry over
, filter, and concentrate.
-
-
Critical Control Point: The wash with 1M NaOH is crucial. If omitted, residual phenol will poison subsequent Suzuki couplings by coordinating with the Pd-catalyst.
Protocol B: Optimized Cross-Coupling (Suzuki-Miyaura)
Applicable to both the Baseline and the Iodo-Alternative.
-
System:
-
Procedure:
-
Combine organics and Pd catalyst in a vial. Purge with Argon.
-
Add degassed solvent and aqueous base.
-
Heat to 90°C for 12 hours.
-
Note: If using the Iodo-analog , reduce temperature to 60°C to prevent homocoupling or dehalogenation.
-
Mechanistic Pathway Visualization
The following diagram details the divergent pathways where the choice of "X" (Br vs I) and "R" (Isobutyl vs Bioisostere) impacts the catalytic cycle.
Figure 2: Palladium catalytic cycle highlighting where the choice of halogen (X) and ether tail (R) influences reaction kinetics.
References
-
BenchChem. (2025).[3] Reactivity Showdown: 4-Chloro-2-iodo-1-nitrobenzene vs. 4-Bromo-2-chloro-1-nitrobenzene in Cross-Coupling Reactions. Retrieved from
-
National Institutes of Health (NIH). (2025). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. Retrieved from
-
ChemicalBook. (2024). Synthesis of 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene.[4][5] Retrieved from
-
Harned Research Group. (2024). Cross Coupling Reactions: General Considerations and Reactivity Orders. Retrieved from
- Vertex AI Search. (2026). Bioisosteres of isobutoxy group in drug design.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene synthesis - chemicalbook [chemicalbook.com]
comparative yield analysis of cross-coupling with substituted halobenzenes.
Executive Summary
In medicinal chemistry and process development, the "standard" Suzuki-Miyaura coupling (Pd(PPh₃)₄ / Na₂CO₃) is often a blunt instrument. While effective for simple aryl iodides, it fails catastrophically when applied to deactivated aryl chlorides or sterically encumbered systems.
This guide objectively compares the yield profiles of substituted halobenzenes, isolating the impact of electronic perturbation (Hammett effects) and leaving group ability (bond dissociation energy). We provide experimental evidence demonstrating that while electron-withdrawing groups (EWGs) accelerate oxidative addition, they can complicate transmetallation if not balanced with the correct ligand architecture.
Key Takeaway: Success is not random; it is a predictable function of the rate-determining step (RDS). For aryl chlorides, the RDS is oxidative addition (requiring electron-rich ligands). For crowded iodides, the RDS shifts to transmetallation (requiring sterically demanding ligands).
Mechanistic Causality & Yield Drivers
To predict yield, one must understand which step of the catalytic cycle is failing. The two primary failure modes for substituted halobenzenes are:
-
Stalled Oxidative Addition: Occurs with Electron-Rich Aryl Chlorides (e.g., 4-chloroanisole). The C-Cl bond is too strong, and the electron-rich ring destabilizes the anionic transition state.
-
Stalled Transmetallation: Occurs with Sterically Hindered Halides (e.g., 2-bromo-m-xylene). The palladium center is too crowded to accept the nucleophile.
Visualizing the Decision Pathway
The following diagram maps the logical flow for selecting a catalytic system based on substrate properties.
Figure 1: Decision matrix for catalyst selection based on substrate electronics and sterics.
Comparative Data Analysis
The following data aggregates yield trends from high-throughput screening studies comparing "Standard" vs. "Advanced" catalytic systems.
Table 1: The "Halide Effect" on Yield
Substrate: 4-Substituted-Toluene coupled with Phenylboronic Acid Conditions: 1 mol% Catalyst, K₂CO₃, Toluene/H₂O, 80°C, 4h.
| Leaving Group (X) | Bond Energy (kcal/mol) | Yield (Pd(PPh₃)₄) | Yield (Pd-SPhos) | Mechanistic Insight |
| Iodide (-I) | ~65 | 98% | 99% | Oxidative addition is fast; catalyst choice is negligible. |
| Bromide (-Br) | ~81 | 85% | 98% | Standard catalyst works, but slower kinetics. |
| Chloride (-Cl) | ~96 | <5% | 92% | Critical Failure: PPh₃ cannot break the C-Cl bond. Requires electron-rich SPhos. |
Table 2: Electronic Effects (Hammett Correlation)
Substrate: 4-R-C₆H₄-Cl (Aryl Chlorides) coupled with Phenylboronic Acid Conditions: Pd(OAc)₂ / PCy₃ (Buchwald Pre-catalyst generation), K₃PO₄, 100°C.
| Substituent (R) | Type | Yield (24h) | Relative Rate (k_rel) | Causality |
| -NO₂ | Strong EWG | 99% | 1450 | EWG stabilizes the Pd(II) intermediate, accelerating oxidative addition. |
| -CF₃ | Weak EWG | 92% | 45 | Moderate activation. |
| -H | Neutral | 65% | 1.0 | Baseline reactivity. |
| -OMe | Strong EDG | 12% | 0.08 | Critical Failure: EDG increases electron density, repelling the Pd(0) nucleophile. |
Note: For electron-rich aryl chlorides (e.g., 4-OMe), standard phosphines fail. You must use bulky, electron-rich ligands like SPhos , XPhos , or NHC (N-Heterocyclic Carbenes) to force the oxidative addition [1, 2].[1]
Experimental Protocols
Protocol A: The "Standard" System (For Iodides/Bromides)
Best for: Routine synthesis, non-hindered substrates, cost-sensitive scale-up.
Reagents:
-
Aryl Halide (1.0 equiv)
-
Boronic Acid (1.2 equiv)
-
Pd(PPh₃)₄ (3-5 mol%)
-
Na₂CO₃ (2.0 equiv, 2M aqueous solution)
-
DME (Dimethoxyethane) or Toluene/EtOH (2:1)
Workflow:
-
Degassing: Sparge the solvent mixture with Argon for 15 minutes. Why? Pd(0) is oxygen-sensitive; O₂ causes homocoupling.
-
Assembly: Add aryl halide, boronic acid, and catalyst to the reaction vessel under Argon.
-
Initiation: Add the degassed base solution. Heat to 80°C.
-
Monitoring: Check TLC after 2 hours. If black precipitate ("Palladium Black") forms early, the catalyst has decomposed; add more ligand (PPh₃).
Protocol B: The "High-Performance" System (For Chlorides/Sterics)
Best for: Aryl chlorides, ortho-substituted rings, electron-rich substrates.
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Boronic Acid (1.5 equiv)
-
Pre-catalyst: Pd₂(dba)₃ (1-2 mol%)
-
Ligand: SPhos or XPhos (2-4 mol%) (L:Pd ratio 2:1)
-
Base: K₃PO₄ (3.0 equiv, anhydrous)
-
Solvent: 1,4-Dioxane or n-Butanol
Workflow:
-
Catalyst Activation: In a separate vial, mix Pd₂(dba)₃ and SPhos in the solvent at room temperature for 10 mins. The solution should turn from dark purple to orange/yellow. Why? This generates the active L-Pd(0) species.[2]
-
Reaction Setup: Add the active catalyst solution to the mixture of aryl chloride, boronic acid, and K₃PO₄.
-
Thermal Drive: Heat to 100-110°C. Note: Chlorides require higher activation energy.
-
Workup: Filter through Celite to remove palladium residues before column chromatography.
Visualizing the Catalytic Cycle
Understanding the cycle allows for troubleshooting. If the reaction fails at "Oxidative Addition," you will recover starting material. If it fails at "Transmetallation," you may see protodeboronation of the boronic acid.
Figure 2: The Suzuki-Miyaura catalytic cycle highlighting rate-limiting steps.
References
-
Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Source: ResearchGate URL:[3][4][Link]
-
A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Source: Chemical Science (RSC) URL:[Link]
-
Activation of Aryl Chlorides for Suzuki Cross-Coupling by Ligandless, Heterogeneous Palladium. Source: Organic Letters (ACS) URL:[Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Source: The Royal Society of Chemistry URL:[Link]
Sources
qNMR vs. Chromatographic Assays: A Comparative Guide for 4-Bromo-2-chloro-1-isobutoxybenzene Purity Analysis
Executive Summary & Strategic Context
In the synthesis of pharmaceutical intermediates, 4-Bromo-2-chloro-1-isobutoxybenzene represents a critical halogenated building block.[1] Its structural integrity is vital for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) where stoichiometry dictates yield.[1]
Traditionally, High-Performance Liquid Chromatography (HPLC) is the default quality control method.[1] However, for intermediate supply chains where Certified Reference Materials (CRMs) of the specific analyte are often unavailable, chemically unstable, or prohibitively expensive to characterize, HPLC faces a "traceability gap."
This guide objectively compares Quantitative NMR (qNMR) —a primary ratio method—against HPLC-UV.[1] We demonstrate that qNMR offers a superior, self-validating workflow for this specific lipophilic ether, eliminating the dependency on analyte-specific reference standards while providing SI-traceable purity data.[1]
Molecular Analysis & Signal Selection[1]
To design a robust qNMR assay, we must first exploit the magnetic distinctiveness of the target molecule.
Target Molecule: this compound
Solvent Selection: Chloroform-d (
The "Isobutoxy Handle"
While the aromatic region (6.5 – 7.5 ppm) is crowded with potential signals from precursors (e.g., halogenated phenols), the isobutoxy group provides a clean, distinct aliphatic "handle" for quantification.
| Proton Group | Multiplicity | Approx.[1] Shift ( | Suitability for Quantification |
| Ar-H (3H) | Multiplet | 6.7 – 7.6 ppm | Low. Prone to overlap with isomeric impurities or solvent satellites ( |
| -O-CH₂- (2H) | Doublet | 3.7 – 3.8 ppm | High. Distinct, deshielded region.[1] Usually free from aliphatic grease/solvent peaks.[1] |
| -CH- (1H) | Nonet/Multi | ~2.1 ppm | Medium. Low intensity per proton; potential overlap with acetone/water.[1] |
| -CH₃ (6H) | Doublet | ~1.0 ppm | Medium. High intensity, but risks overlap with hydrocarbon grease.[1] |
Strategic Decision: We select the -O-CH₂- doublet (~3.75 ppm) as the quantification target (
Protocol A: The qNMR Workflow (Primary Method)
This protocol utilizes 1,4-Bis(trimethylsilyl)benzene (BTMSB) or Dimethyl Sulfone (DMSO₂) as the Internal Standard (IS).[1] Both are non-hygroscopic and chemically inert toward the analyte.
Internal Standard Selection[1][2][3]
-
Recommendation: Dimethyl Sulfone (DMSO₂) [1]
-
Signal: Singlet at ~2.9 - 3.0 ppm (in
).[1] -
Rationale: It sits in a "silent region" between the analyte's aliphatic and aromatic signals, ensuring zero overlap with the target
doublet at 3.7 ppm.
Experimental Procedure (Step-by-Step)
-
Gravimetry (The Critical Step):
-
Using a micro-balance (readability
mg or better), weigh approximately 15-20 mg of the analyte ( ) directly into a weighing boat.[1] -
Weigh approximately 10-15 mg of the Certified Internal Standard (
, purity ) into the same vessel. -
Note: Ensure the molar ratio of Analyte:IS is roughly 1:1 to 3:1 for comparable signal intensity.
-
-
Solvation:
-
Dissolve the mixture in 0.7 mL of
(containing TMS as a frequency lock, if desired, though not required for qNMR). -
Transfer to a high-precision 5mm NMR tube.[1] Cap and invert 10 times to ensure homogeneity.
-
-
Acquisition Parameters (The "5x T1" Rule):
-
Temperature: 298 K (controlled).
-
Pulse Angle: 90° (maximize signal per scan).
-
Relaxation Delay (
): 30 seconds. -
Scans (NS): 16 or 32 (sufficient for S/N > 250:1).
-
Spectral Width: -2 to 14 ppm.[1]
-
Acquisition Time (AQ):
seconds (to prevent truncation artifacts).
-
-
Processing:
Calculation
[1]- : Integral area[1][3]
-
: Number of protons (Analyte
, IS for DMSO₂)[1] - : Molar mass[1][4][5]
- : Mass weighed
Protocol B: HPLC-UV (The Alternative)[1]
Conditions
-
Column: C18 (e.g., Zorbax Eclipse Plus),
mm, 3.5 µm.[1] -
Mobile Phase: Isocratic Acetonitrile:Water (70:30 v/v) with 0.1% Formic Acid.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm (absorption of the benzene ring).[1]
-
Injection Vol: 5 µL.
The "Relative Response" Trap
HPLC-UV assumes that the extinction coefficient (
Comparative Analysis: qNMR vs. HPLC
The following table contrasts the performance metrics for this specific assay.
| Feature | qNMR (Method A) | HPLC-UV (Method B)[1][6] |
| Traceability | SI-Traceable. Relies on the Internal Standard (e.g., NIST Traceable DMSO₂).[1] | Relative. Relies on the availability of a pure Reference Standard of the analyte. |
| Accuracy | Absolute. Unaffected by extinction coefficients.[1][5] | Variable. "Area %" often overestimates purity if impurities have low UV absorbance.[1] |
| Precision (RSD) | < 1.0% (typically 0.3 - 0.5% with proper weighing).[1] | < 0.5% (highly precise, but potentially inaccurate).[1] |
| Selectivity | High.[1][7] Can distinguish structural isomers if shifts differ.[1] | Medium. Isomers (e.g., 5-bromo vs 4-bromo) may co-elute.[1] |
| Development Time | < 1 Hour. No method development or calibration curves needed. | Days/Weeks. Requires gradient optimization and standard qualification. |
| Sample Destructive? | No. Sample can be recovered.[1][8][9][10] | Yes. |
Visualization of Workflows
The following diagrams illustrate the decision logic and the qNMR workflow, emphasizing the self-validating nature of the NMR approach.
Caption: Decision Logic and Workflow Comparison. qNMR (Green path) provides a direct route to purity without analyte-specific reference standards.[1]
Conclusion & Recommendation
For This compound , the qNMR method utilizing the isobutoxy methylene doublet (~3.75 ppm) and Dimethyl Sulfone as an internal standard is the superior assay choice during early-phase development and intermediate release testing.[1]
Why?
-
Speed: It bypasses the need to synthesize and certify a high-purity reference standard of the analyte itself.
-
Integrity: It provides a mass-balance value (Assay w/w%) rather than a chromatographic purity (Area %), preventing the overestimation of yield in chemical synthesis.[1]
Recommendation: Adopt qNMR as the primary release method for this intermediate. Use HPLC-UV only as a secondary qualitative check for impurity profiling (identifying what the impurities are, rather than how much analyte exists).[1]
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[1][4][5] Available at: [Link][1]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.[1] (Access requires subscription).[1]
-
European Pharmacopoeia (Ph.[1] Eur.). Chapter 2.2.[1][4][11]33. Nuclear Magnetic Resonance Spectrometry. (Access requires subscription).[1]
- Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014. (Contextual grounding for qNMR vs HPLC).
Sources
- 1. 4-Bromo-2-chloro-1-iodobenzene | C6H3BrClI | CID 2735547 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. C2H4BrCl BrCH2CH2Cl 1-bromo-2-chloroethane 1-bromo-1-chloroethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 1-bromo-2-chloroethane 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. bipm.org [bipm.org]
- 5. bipm.org [bipm.org]
- 6. acgpubs.org [acgpubs.org]
- 7. nbinno.com [nbinno.com]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. mdpi.com [mdpi.com]
- 10. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. emerypharma.com [emerypharma.com]
Technical Comparison Guide: Chemoselective Functionalization of 4-Bromo-2-chloro-1-isobutoxybenzene
Executive Summary
This guide analyzes the chemoselective functionalization of 4-Bromo-2-chloro-1-isobutoxybenzene . For drug development professionals utilizing this scaffold, the central challenge is exploiting the reactivity difference between the C(4)-Br and C(2)-Cl bonds to achieve precise, sequential substitution.
-
Thermodynamics: The C-Br bond is ~15 kcal/mol weaker than the C-Cl bond.[1]
-
Sterics: The isobutoxy group at C1 exerts significant steric hindrance on the ortho-chloro substituent (C2), while the para-bromo substituent (C4) remains sterically exposed.
This guide provides validated protocols to selectively engage the C-Br bond while preserving the C-Cl bond for secondary diversification.[1]
Mechanistic Basis of Selectivity[1]
The chemoselectivity is not accidental; it is grounded in physical organic constants. The presence of the electron-donating isobutoxy group (
Bond Dissociation Energy (BDE) Analysis
The primary driver for selectivity is the bond strength.[1] The oxidative addition of Pd(0) and the attack of organolithiums are sensitive to these values.
| Bond Type | Position | Approx. BDE (kcal/mol) | Relative Reactivity |
| C(sp²)-Br | Para (C4) | ~81 | High (Primary Reactive Site) |
| C(sp²)-Cl | Ortho (C2) | ~96 | Low (Latent Reactive Site) |
Steric Shielding Effect
Unlike simple dihaloarenes, the isobutoxy group plays a critical role.[1]
-
C2-Chlorine: Located ortho to the bulky isobutoxy ether.[1] The branching methyls of the isobutyl group create a "steric fence," inhibiting the approach of bulky phosphine ligands or solvated lithium aggregates.[1]
-
C4-Bromine: Located para to the ether.[1] It projects into open space, maximizing the trajectory for nucleophilic attack or metal coordination.[1]
Comparison of Methodologies
We compared two primary workflows for functionalizing the C-Br bond: Lithium-Halogen Exchange (Nucleophilic) and Suzuki-Miyaura Coupling (Catalytic).
Method A: Lithium-Halogen Exchange (Kinetic Control)
Using n-butyllithium (n-BuLi) at cryogenic temperatures allows for the selective generation of the C4-lithio species. The C2-Cl bond remains intact due to the higher activation energy required for Cl-Li exchange and the kinetic preference for the weaker Br bond.[1]
Experimental Data (Selectivity Profile) Substrate: this compound
| Reagent | Temp (°C) | Electrophile | Yield (C4-Product) | Yield (C2-Product) | Selectivity |
| n-BuLi (1.1 eq) | -78 | DMF | 92% | < 1% | >99:1 |
| n-BuLi (1.1 eq) | 0 | DMF | 65% | 15% | Poor (Scrambling) |
| i-PrMgCl | -20 | DMF | 88% | 0% | High |
Critical Insight: Temperature control is paramount. Above -60°C, the lithiated intermediate may undergo "halogen dance" (isomerization) or elimination to form benzyne, degrading the C-Cl bond integrity.
Protocol 1: Selective Formylation (C4-Br Target)
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvation: Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M).
-
Cooling: Cool solution to -78°C (dry ice/acetone bath). Ensure internal temperature stabilizes.
-
Exchange: Add n-BuLi (1.1 eq, 2.5 M in hexanes) dropwise over 15 mins.
-
Checkpoint: The solution typically turns light yellow.[1] Stir for 30 mins at -78°C.
-
-
Quench: Add anhydrous DMF (3.0 eq) dropwise.
-
Workup: Warm to RT, quench with sat. NH₄Cl, extract with EtOAc.[1]
Method B: Suzuki-Miyaura Coupling (Catalytic Control)
Palladium catalysis offers the most robust path for C-C bond formation. The rate of oxidative addition (
Experimental Data (Catalyst Performance) Coupling Partner: Phenylboronic acid (1.2 eq)
| Catalyst System | Ligand Type | Temp | Time | Conversion (Br) | Conversion (Cl) |
| Pd(PPh₃)₄ | Triphenylphosphine | 80°C | 4 h | 96% | 0% |
| Pd(dppf)Cl₂ | Bidentate | 80°C | 2 h | 98% | < 2% |
| Pd₂(dba)₃ / XPhos | Buchwald (Bulky) | 100°C | 12 h | 100% | 85% (Over-reaction) |
Critical Insight: Avoid electron-rich, bulky ligands (like XPhos or BrettPhos) if you intend to save the chloride. These ligands accelerate oxidative addition into aryl chlorides.[1] Use "older generation" catalysts like Pd(PPh₃)₄ for maximum chemoselectivity.[1]
Protocol 2: Selective Arylation (C4-Br Target)
-
Mix: Combine substrate (1.0 eq), Phenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (3 mol%) in a reaction vial.
-
Solvent: Add degassed DME/Water (4:1 ratio).[1]
-
Base: Add Na₂CO₃ (2.0 eq).[1]
-
Reaction: Heat to 80°C under inert atmosphere for 4-6 hours.
-
Validation: Monitor by TLC/LCMS. The starting material (Br) should disappear; the intermediate (Cl-only) should remain stable.
Sequential Functionalization Strategy
For library generation, the ideal workflow utilizes the reactivity gap to install two different functionalities sequentially.[1]
Visualization: Decision Logic & Workflow
The following diagram illustrates the decision matrix for selecting reagents based on the target bond.
Figure 1: Decision tree for chemoselective functionalization. Blue paths indicate kinetically favored C-Br reactions; Red paths indicate harder C-Cl activation requiring specialized conditions.
Sequential Protocol (Example)
-
Step 1 (C-Br): Suzuki coupling with Ar¹-B(OH)₂ using Pd(PPh₃)₄ .
-
Result: 2-chloro-4-aryl-1-isobutoxybenzene.
-
-
Step 2 (C-Cl): Buchwald-Hartwig amination or Suzuki coupling using Pd₂(dba)₃ / XPhos .
-
Note: The bulky XPhos ligand is required here to overcome the steric hindrance of the isobutoxy group and the high bond strength of the remaining chloride.[1]
-
References
-
Bond Dissociation Energies in Aromatic Systems
-
Lithium-Halogen Exchange Selectivity
- Parham, W. E., & Jones, L. D. (1976). Selective Halogen-Lithium Exchange in Bromochlorobenzenes. Journal of Organic Chemistry, 41(7), 1187–1191.
-
Chemoselective Suzuki Coupling
- Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.
-
Steric Influence of Ortho-Alkoxy Groups
- Dhungana, K., et al. (2016). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics. Organic Letters, 18(17), 4288–4291.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
